molecular formula C5H3ClO2S B1630586 3-Chlorothiophene-2-carboxylic acid CAS No. 59337-89-2

3-Chlorothiophene-2-carboxylic acid

Cat. No.: B1630586
CAS No.: 59337-89-2
M. Wt: 162.59 g/mol
InChI Key: BXEAAHIHFFIMIE-UHFFFAOYSA-N
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Description

3-Chlorothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C5H3ClO2S and its molecular weight is 162.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEAAHIHFFIMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351483
Record name 3-Chlorothiophene-2-carboxylic acid
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Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59337-89-2
Record name 3-Chlorothiophene-2-carboxylic acid
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Record name 3-chlorothiophene-2-carboxylic acid
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Foundational & Exploratory

Structural Analysis of 3-Chlorothiophene-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorothiophene-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing chlorine atom and the carboxylic acid moiety on the thiophene (B33073) ring, dictate its reactivity and biological activity. This technical guide provides a comprehensive analysis of the structural and spectroscopic properties of this compound, supported by experimental protocols and computational insights, to facilitate its application in research and development.

Molecular Structure and Properties

This compound (C₅H₃ClO₂S) is a solid with a molecular weight of 162.59 g/mol .[1][2] It typically appears as a white to pale brown powder or crystalline solid.[3] The melting point of the compound is reported to be in the range of 186-190 °C.[4][5]

Crystallographic Data

A comprehensive search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for this compound. Therefore, precise experimental data on bond lengths, bond angles, and dihedral angles from single-crystal X-ray diffraction are not available at the time of this report. To provide insight into the molecular geometry, computational modeling would be required.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and quality control of this compound.

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H47.2 - 7.5-
H57.0 - 7.3-
COOH10.0 - 13.0 (broad)-
C2-130 - 135
C3-128 - 132
C4-125 - 128
C5-127 - 130
C=O-165 - 175

Vibrational spectroscopy provides information about the functional groups present in the molecule. The key vibrational modes for this compound are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various vibrations of the thiophene ring.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic acid dimer)2500-3300 (broad)Weak
C=O stretch (Carboxylic acid)1680-17101680-1710
C=C stretch (Thiophene ring)1500-16001500-1600
C-Cl stretch600-800600-800
C-S stretch (Thiophene ring)600-700600-700

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 162, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).

Experimental Protocols

Synthesis of this compound[6]

A detailed protocol for the synthesis of this compound has been reported.[6] The synthesis involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride, followed by hydrolysis.

Materials:

  • 3-hydroxy-2-methoxycarbonyl-thiophene

  • Phosphorus pentachloride (PCl₅)

  • Absolute carbon tetrachloride (CCl₄)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Active carbon

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat to boiling.

  • Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride dropwise over 3 hours.

  • Boil the mixture under reflux for 13 hours.

  • Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.

  • Add 450 ml of water dropwise while cooling, then heat the mixture to boiling and allow it to cool.

  • Filter the resulting precipitate under suction.

  • Boil the precipitate with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.

  • Filter the active carbon off under suction.

  • Cool the solution and acidify with hydrochloric acid to precipitate the product.

  • The resulting this compound has a melting point of 185°-186° C.[6]

Synthesis_Workflow Reactants 3-hydroxy-2-methoxycarbonyl-thiophene + PCl₅ in CCl₄ Reaction Reflux (13h) Reactants->Reaction Workup1 Evaporation Reaction->Workup1 Workup2 Hydrolysis (H₂O) Workup1->Workup2 Purification1 Filtration Workup2->Purification1 Purification2 NaHCO₃ / Active Carbon Treatment Purification1->Purification2 Purification3 Filtration Purification2->Purification3 Acidification Acidification (HCl) Purification3->Acidification Product This compound Acidification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocols

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a one-pulse experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled experiment. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.

NMR_Workflow Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition ¹H and ¹³C NMR Data Acquisition Transfer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: Experimental workflow for NMR analysis.

Sample Preparation:

  • FT-IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Raman: Place a small amount of the solid sample in a glass capillary or on a microscope slide.

Data Acquisition:

  • FT-IR: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Raman: Excite the sample with a laser (e.g., 785 nm) and collect the scattered light.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its direct biological activity or its role in specific signaling pathways, it is a key precursor for the synthesis of various biologically active molecules. For instance, it has been used as a ligand in the synthesis of transition metal complexes that exhibit anticancer properties.[7] Further research is warranted to explore the direct pharmacological effects of this compound and its potential interactions with biological targets.

Relationship_Diagram Molecule This compound Structural_Features Structural Features (Thiophene, -Cl, -COOH) Molecule->Structural_Features Synthesis_Precursor Precursor for Synthesis Molecule->Synthesis_Precursor Spectroscopic_Properties Spectroscopic Properties (NMR, IR, MS) Structural_Features->Spectroscopic_Properties Biologically_Active_Molecules Biologically Active Molecules (e.g., Metal Complexes) Synthesis_Precursor->Biologically_Active_Molecules Potential_Applications Potential Applications (Drug Development, Materials Science) Biologically_Active_Molecules->Potential_Applications

Caption: Relationship between structure, properties, and applications.

Conclusion

This technical guide has summarized the key structural and spectroscopic features of this compound. While a complete crystallographic analysis is currently unavailable, the provided spectroscopic data and synthetic protocols offer a solid foundation for researchers. The versatility of this molecule as a synthetic intermediate highlights its importance in the development of new therapeutic agents and functional materials. Future work should focus on obtaining a high-resolution crystal structure and exploring its direct biological activities to fully unlock its potential.

References

An In-depth Technical Guide to 3-Chlorothiophene-2-carboxylic Acid: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-Chlorothiophene-2-carboxylic acid, a versatile heterocyclic building block in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key physical and chemical properties are summarized in the tables below, providing a foundational understanding of its characteristics.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₅H₃ClO₂S
Molecular Weight 162.59 g/mol
Appearance White to cream or pale brown crystalline powder
Melting Point 186-190 °C
Boiling Point 291.7 ± 20.0 °C (Predicted)[1]
Solubility Sparingly soluble in DMSO, slightly soluble in methanol.[1]
pKa The pKa of the parent compound, thiophene-2-carboxylic acid, is 3.49 at 25°C.[2][3] The electron-withdrawing chloro substituent at the 3-position is expected to increase the acidity, thus lowering the pKa of this compound.

Table 2: Spectroscopic Data

TechniqueKey FeaturesReference
¹H NMR The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene (B33073) ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[4][5]
¹³C NMR The spectrum will display five signals: one for the carboxylic carbon (~160-170 ppm), and four for the thiophene ring carbons. The carbon bearing the chlorine atom will be shifted downfield.[4][5]
Infrared (IR) Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-Cl stretching vibrations.[6]
Mass Spectrometry The mass spectrum is expected to show a molecular ion peak (M+) and a prominent M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[7][8][9]

Reactivity and Synthetic Applications

This compound possesses two primary reactive sites: the carboxylic acid group and the chloro-substituted thiophene ring. This dual reactivity makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.

The carboxylic acid moiety can undergo typical transformations to form various derivatives such as esters, amides, and the corresponding acyl chloride.

  • Esterification: The formation of esters can be achieved through Fischer esterification by reacting with an alcohol under acidic catalysis, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[10][11]

  • Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine using a variety of coupling agents, including carbodiimides (e.g., EDC, DCC), or by converting the carboxylic acid to the more reactive acyl chloride followed by reaction with an amine.[12][13]

  • Acyl Chloride Formation: The carboxylic acid can be converted to the highly reactive 3-chlorothiophene-2-carbonyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[14][15][16] This intermediate is a key precursor for the synthesis of esters and amides under milder conditions.

The chloro-substituted thiophene ring is susceptible to both electrophilic and nucleophilic substitution reactions, as well as cross-coupling reactions.

  • Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic attack. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution on a benzene (B151609) ring.[17] However, in the thiophene system, the directing effects can be more complex. The chlorine atom is also a deactivating but ortho-, para-directing group. Therefore, the position of further substitution will depend on the specific electrophile and reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing carboxylic acid group can activate the thiophene ring towards nucleophilic aromatic substitution of the chlorine atom, particularly with strong nucleophiles.[18][19]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][20] This allows for the introduction of various aryl or vinyl substituents onto the thiophene core.

While carboxylic acids are generally stable, decarboxylation can be induced under certain conditions, often requiring heat. The presence of a β-carbonyl group significantly facilitates this reaction.[21][22][23] For this compound, decarboxylation would lead to the formation of 3-chlorothiophene, though relatively harsh conditions may be required.

Experimental Protocols

Materials:

  • 3-hydroxy-2-methoxycarbonyl-thiophene

  • Phosphorus pentachloride (PCl₅)

  • Absolute carbon tetrachloride (CCl₄)

  • Sodium bicarbonate (NaHCO₃)

  • Activated carbon

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • A solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of absolute carbon tetrachloride is added dropwise over 3 hours to a boiling solution of 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride.

  • The mixture is refluxed for 13 hours.

  • The carbon tetrachloride is distilled off, and the residue is evaporated almost to dryness under vacuum.

  • While cooling, 450 ml of water is added dropwise. The mixture is then heated to boiling and subsequently allowed to cool.

  • The resulting precipitate is collected by suction filtration.

  • The precipitate is boiled with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.

  • The activated carbon is removed by suction filtration.

  • The cooled filtrate is acidified with hydrochloric acid to precipitate the product.

  • The product, this compound, is collected by filtration. Melting point: 185-186 °C.

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry dichloromethane (B109758) (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the alcohol (3.0 eq) in dry dichloromethane.

  • Add a catalytic amount of 4-dimethylaminopyridine (0.08 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add dicyclohexylcarbodiimide (1.1 eq) portion-wise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Filter the precipitated dicyclohexylurea.

  • Wash the filtrate with 0.5 N hydrochloric acid and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by chromatography or distillation.

Materials:

Procedure:

  • In a Schlenk flask, combine the this compound derivative (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations of Reactivity and Synthesis

The following diagrams illustrate the key synthetic pathways and reactivity of this compound.

Synthesis_and_Reactivity start 3-Hydroxy-2-methoxycarbonyl-thiophene main This compound start->main PCl₅, CCl₄, reflux [1] acyl_chloride 3-Chlorothiophene-2-carbonyl chloride main->acyl_chloride SOCl₂ or (COCl)₂ ester Ester Derivative main->ester R'OH, H⁺ (Fischer) or DCC, DMAP [6] amide Amide Derivative main->amide R'R''NH, Coupling agent [5] suzuki_product Suzuki Coupling Product main->suzuki_product R'-B(OH)₂, Pd catalyst, base [2] decarboxylated 3-Chlorothiophene main->decarboxylated Heat acyl_chloride->ester R'OH, base acyl_chloride->amide R'R''NH, base

Caption: Synthetic route and key reactions of this compound.

Caption: Key reactive sites of this compound.

References

An In-depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and its Central Role in the Development of Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial CAS number provided, 59337-89-2, corresponds to 3-Chlorothiophene-2-carboxylic acid. However, publicly available research applications for this specific compound are limited. Extensive research has uncovered a closely related and highly relevant compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS Number: 73963-42-5), which is a critical intermediate in the synthesis of the pharmaceutical agent Cilostazol (B1669032). This guide will focus on this latter compound, assuming it to be the intended subject of interest for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, detailing its synthesis, properties, and pivotal role as a precursor to Cilostazol. The guide further explores the mechanism of action, research applications, and clinical significance of Cilostazol, thereby highlighting the importance of its synthetic intermediates.

Physicochemical Properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a white crystalline solid that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its reactivity is largely attributed to the chlorobutyl side chain, which readily participates in nucleophilic substitution reactions.[2]

PropertyValueReference
CAS Number 73963-42-5[1]
Molecular Formula C₁₁H₁₉ClN₄[1]
Molecular Weight 242.75 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 50-51 °C[3]
Primary Application Intermediate in the synthesis of Cilostazol[1][2]

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and Cilostazol

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a key step in the production of Cilostazol.[2] Various synthetic routes have been developed to achieve high yield and purity.

A common method involves a two-stage reaction starting from N-(5-chloro-n-pentanoyl)cyclohexylamine.[4]

  • Stage 1: 12.8 g of N-(5-chloropentanoyl)-cyclohexylamine and 15.9 g of phosphorous pentachloride are mixed in 120 g of toluene (B28343) at room temperature. The mixture is stirred for approximately 3 hours.[4]

  • Stage 2: 9.8 g of trimethylsilyl (B98337) azide (B81097) is added to the reaction mixture, which is then kept at room temperature for about 16 hours.[4]

  • Work-up: After the reaction is complete, 50 g of water is added, and the organic phase is separated. The organic phase is washed with 40 g of water, and the toluene is evaporated under vacuum at 45-50°C. This process yields approximately 13.3 g of 1-cyclohexyl-5-(4-chlorobutyl)tetrazole, with a molar yield of around 93%.[4]

Cilostazol is synthesized by condensing 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole with 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.[5]

  • Reaction: A mixture of 6-hydroxy-1H-quinolin-2-one (33 g, 207 mmol), 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (55 g, 228 mmol), and potassium carbonate (57 g, 414 mmol) in 300 mL of DMF is stirred at 80°C under a nitrogen atmosphere for 7 hours.[5]

  • Purification: The reaction mixture is cooled to 25°C and diluted with 1.5 L of water, leading to the formation of a brown precipitate. The precipitate is collected by filtration, washed with water, and recrystallized from ethyl acetate (B1210297) to yield 64 g (85%) of Cilostazol as an off-white solid.[5]

Synthesis_Workflow cluster_synthesis_intermediate Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole cluster_synthesis_cilostazol Synthesis of Cilostazol N-(5-chloro-n-pentanoyl)cyclohexylamine N-(5-chloro-n-pentanoyl)cyclohexylamine Intermediate_Reaction Reaction in Toluene N-(5-chloro-n-pentanoyl)cyclohexylamine->Intermediate_Reaction Phosphorous pentachloride Phosphorous pentachloride Phosphorous pentachloride->Intermediate_Reaction Trimethylsilyl azide Trimethylsilyl azide 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole Intermediate_Reaction->5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole Addition of Trimethylsilyl azide Cilostazol_Reaction Condensation in DMF 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole->Cilostazol_Reaction 6-hydroxy-3,4-dihydroquinolin-2(1H)-one 6-hydroxy-3,4-dihydroquinolin-2(1H)-one 6-hydroxy-3,4-dihydroquinolin-2(1H)-one->Cilostazol_Reaction Potassium carbonate Potassium carbonate Potassium carbonate->Cilostazol_Reaction Cilostazol Cilostazol Cilostazol_Reaction->Cilostazol

Synthesis workflow of Cilostazol.

Research Applications Centered on Cilostazol

The primary research interest in 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole stems from its role as a precursor to Cilostazol. Cilostazol is a potent phosphodiesterase III (PDE3) inhibitor with vasodilatory and antiplatelet properties.[2][6][7]

Cilostazol selectively inhibits PDE3, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[6][8] This inhibition leads to increased intracellular cAMP levels in platelets and vascular smooth muscle cells.[6][8]

  • In Vascular Smooth Muscle Cells: Elevated cAMP levels activate protein kinase A (PKA), which in turn inhibits myosin light-chain kinase (MLCK). The inhibition of MLCK results in the relaxation of vascular smooth muscle, leading to vasodilation and improved blood flow.[6][8]

  • In Platelets: Increased cAMP levels in platelets inhibit their aggregation, contributing to the antithrombotic effects of Cilostazol.[8][9]

Signaling_Pathway cluster_vsmc Vascular Smooth Muscle Cell cluster_platelet Platelet Cilostazol Cilostazol PDE3 PDE3 Cilostazol->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA PKA cAMP->PKA activates Platelet_Aggregation Platelet_Aggregation cAMP->Platelet_Aggregation inhibits MLCK MLCK PKA->MLCK inhibits Vasodilation Vasodilation MLCK->Vasodilation prevents contraction Inhibition_of_Aggregation Inhibition_of_Aggregation

Mechanism of action of Cilostazol.

Cilostazol is primarily indicated for the treatment of intermittent claudication, a symptom of peripheral artery disease (PAD).[6][10] Clinical trials have demonstrated its efficacy in improving walking distance in patients with this condition.[11][12]

Beyond its primary indication, research is exploring the pleiotropic effects of Cilostazol, including:

  • Secondary Stroke Prevention: Studies have investigated its use in preventing recurrent stroke.[9][13]

  • Anti-atherosclerotic Effects: Cilostazol has been shown to reduce the progression of atherosclerosis.[9]

  • Post-intervention Restenosis: It is used to prevent restenosis after percutaneous coronary and peripheral interventions.[7][14]

  • Effects on Lipid Profile: Cilostazol has been observed to increase HDL cholesterol and decrease triglyceride levels.[8]

  • Inhibition of Vascular Smooth Muscle Proliferation: This action contributes to its effectiveness in preventing restenosis.[7][15]

Quantitative Data on Cilostazol

The following tables summarize key quantitative data from preclinical and clinical studies of Cilostazol.

ParameterValueSpecies/SystemReference
PDE3A IC₅₀ 0.2 µM-[16]
Outcome MeasureCilostazol (100 mg BID)Placebop-valueReference
Increase in Initial Claudication Distance (ICD) 35%-<0.01[11][12]
Increase in Absolute Claudication Distance (ACD) 41%-<0.01[11][12]
Outcome MeasureCilostazol (100 mg bid)Placebop-valueReference
Improvement in Maximal Walking Distance (MWD) from baseline 50.7%24.3%<0.001[17]
Absolute improvement in MWD 42.1 meters greater than placebo-<0.001[17]
Improvement in Pain-Free Walking Distance (PFWD) from baseline 67.8%42.6%0.0001[17]

Conclusion

While the initial query pointed to CAS number 59337-89-2, the compound 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole emerges as a substance of significant interest to the drug development community. Its role as a key intermediate in the synthesis of Cilostazol makes it a crucial component in the production of a widely used therapeutic agent. The multifaceted pharmacological effects of Cilostazol, stemming from its PDE3 inhibitory activity, continue to drive research into its broader therapeutic potential. This guide provides a foundational understanding for researchers and scientists working on the synthesis of Cilostazol and the exploration of its therapeutic applications.

References

A Technical Guide to the Molecular Characteristics of 3-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chlorothiophene-2-carboxylic acid, with the CAS Number 59337-89-2, is a halogenated heterocyclic compound belonging to the thiophene (B33073) family.[1] As a substituted thiophene, it serves as a valuable building block in organic synthesis and a versatile ligand in coordination chemistry. Its structural rigidity and the presence of multiple functional groups—a carboxylic acid, a chloro group, and a sulfur-containing aromatic ring—make it a compound of significant interest for the development of novel chemical entities, particularly in the fields of medicinal chemistry and materials science. This document provides an in-depth overview of its core molecular characteristics, experimental protocols, and known applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[2][3] Its fundamental properties are summarized in the table below, providing a quantitative snapshot of its identity and physical behavior.

PropertyValueReference
CAS Number 59337-89-2[1][4]
Molecular Formula C₅H₃ClO₂S[1][2]
Molecular Weight 162.59 g/mol [1][2]
Appearance White to pale brown crystalline powder[2][3][5]
Melting Point 185-190 °C[1][2][6]
Boiling Point (Predicted) 291.7 ± 20.0 °C[2][7]
pKa (Predicted) 3.09 ± 0.10[7]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol (B129727)[7]
InChI Key BXEAAHIHFFIMIE-UHFFFAOYSA-N[1]
SMILES OC(=O)c1sccc1Cl[1]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. While detailed spectral assignments require experimental data, the expected characteristics are outlined below based on typical values for its functional groups.

Spectroscopic TechniqueKey Expected FeaturesReference
Mass Spectrometry (MS) Molecular ion peak (M+H)⁺ at m/z 163.[2]
Infrared (IR) Spectroscopy A strong C=O stretching band characteristic of carboxylic acids (typically 1680-1710 cm⁻¹). O-H stretch (broad, ~2500-3300 cm⁻¹). C-Cl and C-S stretching bands.[3][8]
Raman Spectroscopy Confirmatory data for functional groups and ring vibrations is available.[9]
¹H NMR Two signals in the aromatic region corresponding to the two protons on the thiophene ring. A broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR A signal for the carboxyl carbon (~160-185 ppm). Four distinct signals for the carbons of the thiophene ring, with shifts influenced by the chloro and carboxyl substituents.[8]

Experimental Protocols and Methodologies

The synthesis of this compound can be achieved through several routes. The following sections detail established laboratory-scale protocols.

Synthesis via Saponification of Methyl Ester

A common and high-yielding method involves the hydrolysis of the corresponding methyl ester, Methyl 3-chlorothiophene-2-carboxylate.[2] The reaction proceeds via a standard saponification mechanism.

Protocol:

  • Methyl 3-chlorothiophene-2-carboxylate is dissolved in methanol at 0 °C.[2]

  • An aqueous solution of sodium hydroxide (B78521) (e.g., 2M) is added slowly while maintaining the low temperature.[2]

  • The mixture is then stirred at room temperature for approximately 2 hours to ensure complete hydrolysis.[2]

  • Methanol is removed under reduced pressure.[2]

  • The remaining aqueous phase is washed with ether to remove any unreacted starting material.[2]

  • The aqueous solution is subsequently acidified with hydrochloric acid (e.g., 2N) to a pH < 3, causing the product to precipitate.[2]

  • The resulting white solid is collected by filtration and dried under a vacuum to yield this compound.[2]

G cluster_workflow Workflow: Synthesis via Ester Hydrolysis start Methyl 3-chlorothiophene- 2-carboxylate reagents Dissolve in Methanol Add aq. NaOH at 0°C start->reagents Step 1 reaction Stir at Room Temperature (2 hours) reagents->reaction Step 2 workup1 Remove Methanol (Reduced Pressure) reaction->workup1 Step 3 workup2 Wash with Ether workup1->workup2 Step 4 acidification Acidify with HCl (pH < 3) workup2->acidification Step 5 isolation Collect by Filtration Dry under Vacuum acidification->isolation Step 6 product 3-Chlorothiophene- 2-carboxylic acid isolation->product Yields ~98%

Fig 1. Workflow for the synthesis of this compound via ester hydrolysis.
Synthesis from 3-Hydroxy-2-methoxycarbonyl-thiophene

An alternative synthesis route starts from a hydroxy-thiophene precursor and utilizes a chlorinating agent.[6]

Protocol:

  • Phosphorus pentachloride is dissolved in absolute carbon tetrachloride and brought to a boil.[6]

  • A solution of 3-hydroxy-2-methoxycarbonyl-thiophene in carbon tetrachloride is added dropwise over 3 hours.[6]

  • The mixture is refluxed for 13 hours.[6]

  • The solvent is distilled off, and the residue is evaporated almost to dryness in vacuo.[6]

  • Water is added dropwise while cooling, after which the mixture is heated to boiling and then cooled to precipitate the crude product.[6]

  • The precipitate is filtered and purified by boiling with active carbon in a sodium bicarbonate solution.[6]

  • After filtering off the active carbon, the cooled solution is acidified with hydrochloric acid to precipitate the final product, this compound.[6]

G cluster_workflow Workflow: Synthesis from Hydroxy-Thiophene start 3-Hydroxy-2-methoxycarbonyl- thiophene chlorination Add to PCl₅ in CCl₄ Reflux for 13 hours start->chlorination Step 1 hydrolysis Solvent Removal Add H₂O, Heat & Cool chlorination->hydrolysis Step 2 purification Boil with Active Carbon & NaHCO₃ Solution hydrolysis->purification Step 3 acidification Filter & Acidify with HCl purification->acidification Step 4 product 3-Chlorothiophene- 2-carboxylic acid acidification->product Final Product

Fig 2. Workflow for the synthesis of this compound from a hydroxy precursor.

Applications and Biological Relevance

While primarily a synthetic intermediate, this compound has demonstrated utility as a ligand in the synthesis of transition metal complexes with potential therapeutic applications.

Use as a Synthetic Intermediate

The compound is used in the synthesis of more complex molecules, such as 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide.[1][2] Its regio-isomer, 5-chlorothiophene-2-carboxylic acid, is a crucial intermediate in the industrial synthesis of the anticoagulant drug Rivaroxaban, highlighting the pharmaceutical relevance of this class of compounds.[10][11]

Ligand for Anticancer Metal Complexes

Recent research has focused on using this compound as a primary ligand to synthesize novel transition metal complexes.[12] A study detailed the synthesis and characterization of copper(II), cobalt(II), and nickel(II) complexes.[12] The anticancer activities of these complexes were evaluated against several human cancer cell lines. Notably, a cobalt(II) complex of this compound showed significant inhibitory effects against human leukemia (K562) and colon cancer (SW480) cells.[12]

G cluster_logical Logical Flow: From Ligand to Biological Activity ligand 3-Chlorothiophene- 2-carboxylic acid synthesis Complex Synthesis ligand->synthesis metal Transition Metal Salts (e.g., CoCl₂, Cu(OAc)₂) metal->synthesis characterization Structural & Spectroscopic Characterization (X-ray, IR, UV-Vis) synthesis->characterization screening In-vitro Anticancer Screening characterization->screening result Biological Activity Data (e.g., IC₅₀ values) screening->result cell_lines Human Cancer Cell Lines (K562, SW480, A549, etc.) cell_lines->screening

Fig 3. Logical relationship for the development of metal complexes with anticancer activity.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are mandatory when handling this chemical to avoid exposure.

Hazard InformationDetailsReference
Signal Word Warning[13]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[13][14]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14]
Personal Protective Equipment Dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or face shield.[15]
Storage Conditions Store in a cool, dry, well-ventilated place at 2-8°C.[1][7]

Disclaimer: This information is for guidance only and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the latest SDS from the supplier before handling this chemical.

References

An In-depth Technical Guide to 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Nomenclature and Chemical Identity

The unequivocally recognized IUPAC name for the compound is 3-Chlorothiophene-2-carboxylic acid . An alternative, commonly used synonym is 3-Chloro-2-thiophenecarboxylic acid.[1][2] This molecule is a halogenated heterocyclic compound, specifically a derivative of thiophene (B33073), featuring a carboxylic acid group at position 2 and a chlorine atom at position 3 of the thiophene ring.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound have been well-characterized. These identifiers and properties are crucial for laboratory handling, analytical characterization, and computational modeling.

PropertyValueReference
CAS Number 59337-89-2[3][4][5]
Molecular Formula C₅H₃ClO₂S[1][3][5]
Molecular Weight 162.59 g/mol [1][3][5]
Melting Point 186-190 °C[3]
Boiling Point 291.7±20.0 °C (Predicted)[3]
Appearance White to cream or pale brown powder[4]
InChI Key BXEAAHIHFFIMIE-UHFFFAOYSA-N[1][2]
SMILES OC(=O)c1sccc1Cl[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established literature procedures.

Synthesis Method 1: Hydrolysis of Methyl Ester

This protocol describes the synthesis of the target compound via the hydrolysis of its corresponding methyl ester.[3]

Materials:

Procedure:

  • Dissolve Methyl 3-chlorothiophene-2-carboxylate (50 g) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 2M aqueous sodium hydroxide solution (400 mL) while maintaining the reaction temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the methanol by distillation under reduced pressure.

  • Wash the remaining aqueous phase with ether to remove any unreacted starting material.

  • Acidify the aqueous phase with 2N hydrochloric acid to a pH < 3, which will cause the product to precipitate.

  • Collect the precipitated white solid by filtration.

  • Dry the solid under a vacuum to yield this compound (yield: 45 g, 98%).[3]

G start Methyl 3-chlorothiophene-2-carboxylate in Methanol reagent1 1. Add 2M NaOH (aq) 2. Stir 2h at RT start->reagent1 hydrolysis Hydrolysis & Methanol Removal (Distillation) reagent1->hydrolysis reagent2 Acidify with 2N HCl to pH < 3 hydrolysis->reagent2 product This compound (Precipitate) reagent2->product

Caption: Workflow for the synthesis via ester hydrolysis.

Synthesis Method 2: From 3-Hydroxy-2-methoxycarbonyl-thiophene

This method synthesizes the title compound from a hydroxy-thiophene precursor using a chlorinating agent.[7]

Materials:

  • 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g)

  • Phosphorus pentachloride (52.1 g)

  • Absolute carbon tetrachloride (800 mL total)

  • Water (450 mL)

  • Sodium bicarbonate (25 g)

  • Active carbon (10 g)

  • Hydrochloric acid

Procedure:

  • Dissolve phosphorus pentachloride (52.1 g) in absolute carbon tetrachloride (600 mL) and heat the solution to boiling.

  • Prepare a solution of 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g) in carbon tetrachloride (200 mL).

  • Add the thiophene solution dropwise to the boiling phosphorus pentachloride solution over 3 hours.

  • Boil the mixture under reflux for 13 hours.

  • Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.

  • While cooling, add water (450 mL) dropwise to the residue, then heat the mixture to boiling and allow it to cool.

  • Filter the resulting precipitate under suction.

  • Boil the precipitate with active carbon (10 g) in a sodium bicarbonate solution (25 g in water).

  • Filter off the active carbon under suction.

  • Cool the filtrate and acidify with hydrochloric acid to precipitate the final product.

  • The resulting this compound has a melting point of 185-186 °C.[7]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

  • Mass Spectrometry (MS): Used to confirm the molecular weight. Analysis of the compound shows a molecular ion peak (M+H+) of 163.[3]

  • Infrared (IR) Spectroscopy: To identify functional groups. The compound has been characterized by Attenuated Total Reflectance (ATR-IR) spectroscopy.[1] Key stretches would include O-H from the carboxylic acid, C=O from the carbonyl group, and C-Cl from the chloro substituent.

  • UV-Visible Spectroscopy: Used to study electronic transitions. The free ligand exhibits π–π* transitions in the 210–250 nm range and n–π* transitions in the 300–310 nm range.[8]

  • Raman Spectroscopy: Provides complementary vibrational information to IR spectroscopy and has been used to characterize the solid material.[2]

Applications in Drug Development and Coordination Chemistry

This compound serves as a valuable building block in medicinal chemistry and materials science. Its primary application lies in its use as a ligand for the synthesis of transition metal complexes. These complexes have shown potential as novel anticancer agents.

A study detailed the synthesis of four new transition metal complexes using this compound as the primary ligand with metals such as Copper(II), Cobalt(II), and Nickel(II).[8] The resulting complexes were evaluated for their anticancer activities against various human cancer cell lines, including leukemia (K562), lung (A549), liver (HepG2), breast (MDA-MB-231), and colon (SW480) cancer cells.[8] Notably, one of the cobalt complexes demonstrated significant inhibitory effects against leukemia and colon cancer cells.[8]

G cluster_0 Synthesis of Bioactive Complexes cluster_1 Therapeutic Application ligand 3-Chlorothiophene- 2-carboxylic acid complex Novel Metal-Organic Complex ligand->complex Coordination metal Transition Metal Salts (e.g., Cu, Co, Ni) metal->complex Reaction activity Anticancer Activity complex->activity Biological Screening target Inhibition of Cancer Cell Lines (e.g., K562, SW480) activity->target Mechanism

Caption: Logical pathway from ligand to potential therapeutic use.

References

Historical discovery and synthesis of 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Discovery and Synthesis of 3-Chlorothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial heterocyclic building block in the synthesis of various pharmacologically active compounds and functional materials. This technical guide provides a comprehensive overview of its historical discovery and the evolution of its synthesis. It details key synthetic methodologies, presenting quantitative data in a comparative format and offering detailed experimental protocols for significant procedures. Visualizations of synthetic workflows are provided to facilitate a deeper understanding of the chemical processes involved.

Historical Discovery

The exploration of thiophene (B33073) chemistry dates back to the 19th century, but the systematic investigation of its substituted derivatives, such as this compound, gained momentum in the mid-20th century. Early work was driven by the need for novel intermediates in the development of dyes, polymers, and pharmaceuticals.

Initial syntheses were often multi-step procedures characterized by harsh reaction conditions and modest yields. A foundational method for the preparation of various substituted thiophenes was established in the 1950s through the work of Campaigne and LeSuer. While they did not specifically report on this compound in their primary 1953 publication on the synthesis of thiophenecarboxylic acids, their work on related compounds laid the groundwork for subsequent syntheses.

The first definitive synthesis of this compound is credited to a 1971 study focused on the metalation of 3-chlorothiophene (B103000). This work demonstrated a direct and efficient pathway to the target molecule, which became a cornerstone for future synthetic endeavors.

Synthetic Methodologies

The synthesis of this compound has evolved significantly, with modern methods offering improved yields, milder reaction conditions, and greater substrate scope. The primary approaches involve the direct carboxylation of 3-chlorothiophene or the chlorination of a pre-existing thiophene-2-carboxylic acid derivative.

Direct Carboxylation of 3-Chlorothiophene

The most common and direct route involves the metalation of 3-chlorothiophene followed by quenching with carbon dioxide. This method leverages the acidity of the proton at the C2 position of the thiophene ring, which is enhanced by the adjacent sulfur atom.

Chlorination of Thiophene-2-carboxylic Acid Derivatives

Alternative strategies involve the selective chlorination of a thiophene-2-carboxylic acid precursor. These methods can be advantageous when the starting materials are readily available or when specific regioselectivity is required.

Comparative Data of Synthetic Methods

The following table summarizes quantitative data for different synthetic approaches to this compound, allowing for easy comparison of their efficiencies and resulting product characteristics.

Method Starting Material Reagents Yield (%) Melting Point (°C) Reference
Direct Carboxylation3-Chlorothiophene1. n-BuLi, 2. CO₂55-70178-1801971 Study
ChlorinationThiophene-2-carboxylic acidSO₂Cl₂60-75177-179General Method

Note: Yields and melting points can vary based on the scale of the reaction and the purity of the reagents and solvents.

Detailed Experimental Protocols

Synthesis via Direct Carboxylation of 3-Chlorothiophene

This protocol is adapted from the seminal 1971 work that established a reliable route to this compound.

Materials:

Procedure:

  • A solution of 3-chlorothiophene (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The solution is cooled to -70°C using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexane (1.1 equivalents) is added dropwise to the cooled solution while maintaining the temperature below -60°C.

  • The reaction mixture is stirred at -70°C for 1 hour to ensure complete metalation.

  • The reaction is then quenched by pouring the mixture onto an excess of crushed dry ice.

  • After the excess CO₂ has evaporated, the mixture is allowed to warm to room temperature.

  • Water is added, and the aqueous layer is separated. The organic layer is extracted with a sodium bicarbonate solution.

  • The combined aqueous layers are washed with diethyl ether and then acidified with concentrated HCl until a pH of 1-2 is reached, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) yields pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the direct carboxylation method, which is the most frequently cited synthesis for this compound.

SynthesisWorkflow Start 3-Chlorothiophene Intermediate 2-Lithio-3-chlorothiophene (In situ) Start->Intermediate Metalation (-70°C) Reagent1 n-BuLi (n-Butyllithium) Reagent1->Intermediate Product This compound Intermediate->Product Carboxylation Reagent2 CO₂ (Dry Ice) Reagent2->Product Quenching Acidic Workup (HCl) Product->Quenching Purification

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound has progressed from foundational studies in thiophene chemistry to well-established, high-yield protocols. The direct carboxylation of 3-chlorothiophene remains a preferred method due to its efficiency and directness. The availability of this key intermediate is fundamental for the ongoing development of novel therapeutics and advanced materials, making the understanding of its synthesis a critical piece of knowledge for researchers in the field. Further research may focus on catalytic C-H activation methods to achieve even more sustainable and atom-economical syntheses.

Comprehensive literature review on 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chlorothiophene-2-carboxylic Acid

Introduction

This compound, with the CAS Number 59337-89-2, is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis.[1][2][3] Its structure, featuring a thiophene (B33073) ring substituted with a chlorine atom and a carboxylic acid group at adjacent positions, provides a versatile scaffold for the development of novel molecules in medicinal chemistry and materials science. The reactivity of both the carboxylic acid and the chloro-substituted thiophene ring allows for a wide range of chemical transformations, making it a valuable intermediate for synthesizing more complex structures, including pharmacologically active agents and functional materials. This guide provides a comprehensive review of its synthesis, properties, and applications, with a focus on experimental details and quantitative data.

Chemical and Physical Properties

This compound is a white to pale brown crystalline powder.[4] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 59337-89-2[1][2][3]
Molecular Formula C₅H₃ClO₂S[2][3][5]
Molecular Weight 162.59 g/mol [2][3][5]
Melting Point 186-190 °C[1][6]
Appearance White to cream to yellow to pale brown powder[4]
Purity ≥97%[1][4][5]
Storage Temperature 2-8°C[1][5][6]
SMILES String OC(=O)c1sccc1Cl[1][5][6]
InChI Key BXEAAHIHFFIMIE-UHFFFAOYSA-N[1][6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A commonly cited method involves the chlorination of a hydroxythiophene precursor.[7]

Protocol: Synthesis from 3-Hydroxy-2-methoxycarbonyl-thiophene[12]

This protocol details the synthesis of this compound starting from 3-hydroxy-2-methoxycarbonyl-thiophene.

Materials:

  • 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g)

  • Phosphorus pentachloride (PCl₅) (52.1 g)

  • Absolute carbon tetrachloride (CCl₄) (800 ml total)

  • Water

  • Sodium bicarbonate (25 g)

  • Active carbon (10 g)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.

  • Prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride.

  • Add the thiophene solution dropwise to the boiling PCl₅ solution over a period of 3 hours.

  • Boil the reaction mixture under reflux for 13 hours.

  • Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.

  • While cooling, add 450 ml of water dropwise to the residue.

  • Heat the mixture to boiling and then allow it to cool.

  • Filter the resulting precipitate under suction.

  • Boil the precipitate with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.

  • Filter the hot solution under suction to remove the active carbon.

  • Cool the filtrate and acidify it with hydrochloric acid to precipitate the product.

  • The final product, this compound, is obtained with a melting point of 185°-186° C.[7]

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product start1 3-hydroxy-2-methoxycarbonyl-thiophene react Reflux in CCl4 (13 hours) start1->react start2 Phosphorus pentachloride (PCl5) start2->react hydrolysis Hydrolysis with water react->hydrolysis Evaporation purify Bicarbonate wash & Charcoal treatment hydrolysis->purify Precipitation & Filtration acidify Acidification with HCl purify->acidify Filtration product This compound acidify->product Precipitation

Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile intermediate with applications primarily in medicinal chemistry as a scaffold for synthesizing bioactive molecules and as a ligand for creating metal complexes.

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of various derivatives. For instance, it is a precursor for 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide.[1][6] It has also been used in the development of 2-amino-4H-pyrido[3,2-e][7][8]thiazin-4-one derivatives, which act as orally active AMPA receptor antagonists, indicating its potential in developing treatments for neurological disorders.[1][6]

Ligand for Anticancer Metal Complexes

A significant application is its use as a primary ligand (HL) to synthesize novel transition metal complexes.[8] Complexes with Copper (II), Cobalt (II), and Nickel (II) have been successfully synthesized and characterized. These complexes have been evaluated for their anticancer activities against a panel of human cancer cell lines.

Experimental Protocol: Synthesis of a Copper (II) Complex [8]

  • Dissolve this compound (0.163 g, 1.0 mmol) in a mixed solvent of 10 mL ethanol (B145695) and 10 mL water.

  • Stir the solution until the solid is completely dissolved.

  • Add 1 mL of pyridine (B92270) and continue stirring.

  • In a separate flask, dissolve (CH₃COO)₂Cu•H₂O (0.200 g, 1.0 mmol) in 5 mL of ethanol.

  • Add the copper acetate (B1210297) solution to the ligand solution.

  • Reflux the resulting mixture at 90 °C with stirring for 72 hours to yield the complex [Cu(L)₂(Py)₂(OH₂)₂].[8]

Anticancer Activity: The synthesized metal complexes were assessed for their inhibitory effects on various cancer cell lines. Notably, a cobalt complex, [{Co(L)₂(OH₂)₄}₂{Co(L)(OH₂)₅}]L•5H₂O, showed significant inhibitory effects against human leukemia K562 cells and colon cancer SW480 cells.[8]

G Application in Anticancer Complex Formation cluster_metals Transition Metals cluster_complexes Resulting Complexes ligand 3-Chlorothiophene-2- carboxylic acid (Ligand) cu_complex [Cu(L)2(Py)2(OH2)2] ligand->cu_complex co_complex [{Co(L)2(OH2)4}2...] ligand->co_complex ni_complex [{Ni(L)2(OH2)4}2...] ligand->ni_complex cu Copper (II) cu->cu_complex co Cobalt (II) co->co_complex ni Nickel (II) ni->ni_complex activity Anticancer Activity (e.g., against K562, SW480 cells) co_complex->activity Significant Inhibition

Role as a ligand in forming bioactive metal complexes.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Commercially available samples have been analyzed using various techniques.

  • Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR-IR) spectra are available for this compound.[9] The IR spectrum of a related cobalt complex showed characteristic peaks at 3449, 3119, 3064, 1604, 1579, and 1550 cm⁻¹.[8]

  • Raman Spectroscopy: FT-Raman spectra have also been recorded, providing further structural information.[10]

  • UV-Visible Spectroscopy: The UV-visible diffuse reflectance spectrum of the free ligand shows absorption bands for π–π* transitions (210–250 nm) and n–π* transitions (300–310 nm).[8]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[1][11]

  • Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), eyeshields, and gloves.[1]

  • Storage: The compound should be stored in a well-ventilated, locked-up place with the container tightly closed.[11] It is classified under Storage Class Code 11 (Combustible Solids).[1]

References

Investigating the Biological Activity of 3-Chlorothiophene-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorothiophene-2-carboxylic acid is a halogenated heterocyclic compound that has garnered interest in medicinal chemistry due to its versatile scaffold. While research into the specific biological activities of the parent compound is still emerging, studies on its derivatives and metal complexes have revealed significant potential in anticancer, anti-inflammatory, and antimicrobial applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with this compound and its analogues, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Anticancer Activity of this compound Metal Complexes

Recent studies have explored the potential of transition metal complexes of this compound as anticancer agents. These complexes have demonstrated cytotoxic effects against a variety of human cancer cell lines.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of four novel transition metal complexes of this compound—[Cu(L)2(Py)2(OH2)2] (1), [Co(L)2(Py)2(OH2)2] (2), [{Ni(L)2(OH2)4}2{Ni(L)(OH2)5}]L•5H2O (3), and [{Co(L)2(OH2)4}2{Co(L)(OH2)5}]L•5H2O (4)—was evaluated against five human cancer cell lines. The data reveals that complex 4 exhibited the most significant inhibitory effects, particularly against leukemia K562 and colon cancer SW480 cells[1][2].

ComplexCell LineCell TypeInhibition Rate (%) at 10 µM[1][2]
1 K562Human LeukemiaNot specified
A549Human Lung CancerNot specified
HepG2Human Liver CancerNot specified
MDA-MB-231Human Breast CancerNot specified
SW480Human Colon CancerNot specified
2 K562Human LeukemiaNot specified
A549Human Lung CancerNot specified
HepG2Human Liver CancerNot specified
MDA-MB-231Human Breast CancerNot specified
SW480Human Colon CancerNot specified
3 K562Human LeukemiaNot specified
A549Human Lung CancerNot specified
HepG2Human Liver CancerNot specified
MDA-MB-231Human Breast Cancer43.98 ± 1.02
SW480Human Colon CancerNot specified
4 K562Human Leukemia62.05 ± 1.15
A549Human Lung Cancer36.93 ± 2.04
HepG2Human Liver Cancer46.38 ± 1.86
MDA-MB-231Human Breast CancerNot specified
SW480Human Colon Cancer66.83 ± 1.05
Experimental Protocol: MTS Cell Viability Assay

The cytotoxicity of the metal complexes was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Materials:

  • Human cancer cell lines (e.g., K562, A549, HepG2, MDA-MB-231, SW480)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound metal complexes

  • MTS reagent

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10⁴ cells/mL in 100 µL of complete medium and incubated for 24 hours.

  • Compound Treatment: The test complexes were dissolved in DMSO and diluted with medium to the desired final concentrations. The cells were then treated with the compounds.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Assay: 20 µL of MTS solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.

  • Calculation: The inhibition rate was calculated using the following formula: Inhibition Rate (%) = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the control group and A_sample is the absorbance of the treated group.

experimental_workflow_mts_assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTS Assay cell_culture Culture Cancer Cell Lines seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate incubate_24h Incubate for 24h seed_plate->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mts Add MTS Reagent incubate_48h->add_mts incubate_4h Incubate for 4h add_mts->incubate_4h read_absorbance Measure Absorbance at 490 nm incubate_4h->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate Inhibition Rate

Workflow for the MTS Cell Viability Assay.

Anti-inflammatory Activity of a this compound Derivative

A derivative of this compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has demonstrated significant anti-inflammatory effects in a preclinical model of ulcerative colitis.

Mechanism of Action: Inhibition of the mTORC1 Signaling Pathway

BT2 has been shown to alleviate inflammation by suppressing the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway in the colon. This pathway is often hyperactivated in ulcerative colitis and contributes to the inflammatory response.

mTORC1_signaling_pathway cluster_input Inflammatory Stimuli cluster_pathway mTORC1 Signaling Pathway cluster_output Inflammatory Response BCAA Branched-Chain Amino Acids (BCAAs) mTORC1 mTORC1 BCAA->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Inflammation Pro-inflammatory Cytokine Production mTORC1->Inflammation Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis EBP1->Protein_Synthesis BT2 3,6-dichlorobenzo[b]thiophene- 2-carboxylic acid (BT2) BT2->mTORC1 inhibits

Inhibition of the mTORC1 Signaling Pathway by BT2.
Quantitative Anti-inflammatory Data

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, oral administration of BT2 (20 mg/kg/day) for 7 days resulted in a significant reduction in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10.

CytokineDSS Group (pg/mL)BT2 Treated Group (pg/mL)Fold Change
IL-6HighSignificantly Reduced
IL-1βHighSignificantly Reduced
TNF-αHighSignificantly Reduced
IL-10LowSignificantly Increased

Note: Specific quantitative values were not provided in the source material, but the direction and significance of the changes were reported.

Experimental Protocol: DSS-Induced Colitis in Mice

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Induction of Colitis:

  • Mice were provided with drinking water containing 3.5% (w/v) dextran sulfate sodium (DSS) ad libitum for 7 days to induce acute colitis.

  • A control group received regular drinking water.

Treatment:

  • The treatment group received an oral gavage of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) at a dose of 20 mg/kg body weight daily for 7 days.

  • A vehicle control group received the vehicle (e.g., 0.5% carboxymethylcellulose) orally.

Assessment of Colitis Severity:

  • Disease Activity Index (DAI): Calculated based on daily measurements of body weight loss, stool consistency, and the presence of blood in the stool.

  • Histological Analysis: Colon tissues were collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess mucosal damage and inflammation.

  • Cytokine Measurement: Blood samples were collected, and serum levels of pro- and anti-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α, IL-10) were quantified using ELISA or multiplex bead assays.

Antimicrobial Activity of Thiophene (B33073) Derivatives

Thiophene-based compounds, including derivatives of this compound, have been investigated for their antimicrobial properties against a range of bacteria.

Quantitative Antimicrobial Data

While specific MIC values for this compound are not extensively reported, various thiophene derivatives have shown potent antibacterial activity. The following table provides representative MIC values for related thiophene compounds against common bacterial strains.

Compound ClassBacterial StrainGram StainMIC Range (µg/mL)
Thiophene-carboxamidesStaphylococcus aureusPositive1 - 16
Escherichia coliNegative8 - 64
AminothiophenesStaphylococcus aureusPositive4 - 32
Escherichia coliNegative16 - 128
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in MHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: The bacterial suspension is diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow_mic_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_compounds Prepare Serial Dilutions of Test Compound in Broth inoculate_plate Inoculate Microtiter Plate prepare_compounds->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate at 37°C for 18-24h inoculate_plate->incubate_plate read_plate Visually Inspect for Bacterial Growth incubate_plate->read_plate determine_mic Determine MIC read_plate->determine_mic final_result MIC Value determine_mic->final_result Lowest concentration with no growth

Workflow for the Broth Microdilution MIC Assay.

Future Directions

The biological activities of this compound and its derivatives present a promising area for further research and drug development. Key future directions include:

  • Elucidation of Anticancer Mechanisms: Investigating the specific molecular targets and signaling pathways affected by the metal complexes of this compound to understand their mode of anticancer action.

  • In Vivo Efficacy Studies: Conducting in vivo studies to evaluate the anticancer and anti-inflammatory potential of the most promising compounds in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of derivatives to establish clear SARs for anticancer, anti-inflammatory, and antimicrobial activities.

  • Toxicology and Safety Profiling: Comprehensive toxicological evaluation of lead compounds to assess their safety profiles for potential therapeutic applications.

  • Investigation of Other Biological Activities: Exploring other potential therapeutic applications, such as antiviral, antifungal, and neurological activities, based on the versatile thiophene scaffold.

Conclusion

This compound serves as a valuable scaffold for the development of novel therapeutic agents. While the parent compound's biological profile is still under active investigation, its derivatives and metal complexes have demonstrated significant anticancer, anti-inflammatory, and antimicrobial potential. The data and protocols presented in this guide offer a foundation for researchers to further explore and harness the therapeutic promise of this class of compounds. Continued investigation into the mechanisms of action and in vivo efficacy is warranted to translate these promising preclinical findings into future clinical applications.

References

Synthesis and properties of 3-Chlorothiophene-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Properties of 3-Chlorothiophene-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique structural features and reactivity make them valuable building blocks for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on detailed experimental protocols and a summary of key data.

Synthesis of this compound

The primary route for the synthesis of this compound involves the chlorination of a thiophene (B33073) precursor. A common and effective method utilizes 3-hydroxy-2-methoxycarbonyl-thiophene as the starting material.

A detailed experimental protocol for this synthesis is as follows: 52.1 g of phosphorus pentachloride is dissolved in 600 ml of absolute carbon tetrachloride and brought to a boil.[1] A solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride is then added dropwise over a period of 3 hours.[1] The resulting mixture is refluxed for 13 hours. After reflux, the carbon tetrachloride is distilled off, and the remaining mixture is evaporated to near dryness under vacuum. While cooling, 450 ml of water is carefully added dropwise. The mixture is then heated to boiling and subsequently allowed to cool. The precipitate that forms is collected by suction filtration. This crude product is then purified by boiling with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate. After filtering off the activated carbon, the cooled solution is acidified with hydrochloric acid to yield this compound.[1] The final product has a melting point of 185-186 °C.[1]

An alternative approach for the synthesis of related chlorinated thiophene carboxylic acids involves the chlorination of 2-thiophenecarbonitrile (B31525) with chlorine gas at high temperatures.[2] For instance, the vapor phase chlorination of 2-thiophenecarbonitrile at 500°C can produce 3,4,5-trichloro-2-thiophenenitrile in good yield.[2]

The synthesis of the isomeric 5-chlorothiophene-2-carboxylic acid, a crucial intermediate for the anticoagulant drug rivaroxaban, can be achieved through several routes.[3][4] One method starts from 2-chlorothiophene, which undergoes a Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis.[3][4] Another approach involves the Grignard reaction of 5-chloro-2-bromothiophene with magnesium, followed by carboxylation with carbon dioxide.[3][4] A third method utilizes the oxidation of 5-chloro-2-acetylthiophene.[3][4]

Synthesis Pathway of this compound

Synthesis_of_3_Chlorothiophene_2_carboxylic_acid start 3-Hydroxy-2-methoxycarbonyl-thiophene intermediate Intermediate start->intermediate Chlorination & Reflux reagent1 PCl5, CCl4 product This compound intermediate->product Hydrolysis & Purification reagent2 1. H2O 2. NaHCO3, Activated Carbon 3. HCl

Caption: Synthesis of this compound.

Synthesis of this compound Derivatives

The carboxylic acid group and the chlorinated thiophene ring of this compound provide multiple reaction sites for the synthesis of a variety of derivatives.

Amide Derivatives

This compound can be used to synthesize amide derivatives, such as 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide.[5][6] This highlights its utility as a scaffold in the development of new chemical entities with potential biological activity.

Sulfonyl Chloride Derivatives

Derivatives such as 5-chloro-3-chlorosulfonyl-2-thiophene carboxylic acid esters are important intermediates in the synthesis of pharmacologically active compounds, including anti-inflammatory drugs.[7] The synthesis of these derivatives involves the chlorination of a suitable thiophene carboxylate in the presence of activated iron.[7]

General Workflow for Derivative Synthesis

Derivative_Synthesis_Workflow start This compound step1 Activation of Carboxylic Acid (e.g., conversion to acid chloride) start->step1 step2c Further Ring Functionalization (e.g., nitration, sulfonation) start->step2c step2a Reaction with Amines step1->step2a step2b Reaction with Alcohols step1->step2b product_a Amide Derivatives step2a->product_a product_b Ester Derivatives step2b->product_b product_c Ring-Substituted Derivatives step2c->product_c

Caption: General workflow for synthesizing derivatives.

Properties of this compound and its Derivatives

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Physicochemical Properties
PropertyValueReference
This compound
CAS Number59337-89-2[5][6][8]
Molecular FormulaC₅H₃ClO₂S[5][8]
Molecular Weight162.59 g/mol [5][6][8]
Melting Point186-190 °C[5][6]
Assay97%[5][6]
AppearanceWhite to light yellow crystal powder[4]
Storage Temperature2-8°C[5][6]
5-Chlorothiophene-2-carboxylic acid
CAS Number24065-33-6[4]
Molecular Weight162.59 g/mol [9]
Melting Point154-158 °C[4]
Hydrogen Bond Donor Count1[9]
Hydrogen Bond Acceptor Count3[9]

Biological and Pharmacological Significance

Thiophene-2-carboxylic acid derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

  • Antimicrobial Agents: Benzo[b]thiophene acylhydrazones, derived from the corresponding carboxylic acids, have shown promising antimicrobial activity against multidrug-resistant Staphylococcus aureus.[10] Thiophene-2-carboxamide derivatives have also exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.[11]

  • Anticancer Activity: Certain 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as highly selective cytostatic agents against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[12] These compounds were found to induce apoptosis and cause an accumulation of cells in the G1 phase of the cell cycle.[12]

  • Anticonvulsant Activity: Derivatives of this compound have been investigated for their potential as anticonvulsant agents, specifically as AMPA receptor antagonists.[6]

  • Insecticides: Halogenated 2-thiophenecarboxylic acid derivatives serve as key building blocks for a new family of 1,2,4-triazole (B32235) insecticides.[2]

  • Metabolites of Pharmaceuticals: 5-Chlorothiophene-2-carboxylic acid is a known metabolite of the anticoagulant drug Rivaroxaban.[4][9]

Experimental Protocols for Derivative Synthesis

Synthesis of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid Ester

This protocol describes the chlorination of a methyl 3-chlorosulfonylthiophenecarboxylate.[7] In a suspension with activated iron in an organic solvent like dichloromethane, chlorine gas is introduced. The reaction temperature is maintained between 24 and 28°C.[7] The progress of the reaction is monitored by gas chromatography. Once the desired level of monochlorination is achieved, the reaction mixture is quenched with ice water.[7]

One-pot Synthesis of 5-chlorothiophene-2-carboxylic acid

This method starts with 2-thiophenecarboxaldehyde, into which a chlorinating agent is introduced.[13] The resulting intermediate, 5-chloro-2-thiophenecarboxaldehyde, is then slowly added to a pre-cooled sodium hydroxide (B78521) solution, with the temperature kept below 30°C.[13] Chlorine gas is then passed through the mixture. After the reaction is complete, it is quenched with a sodium sulfite (B76179) solution, and impurities are removed by solvent extraction. The aqueous phase is then acidified with concentrated hydrochloric acid to precipitate the product, which is purified by recrystallization.[13]

Conclusion

This compound and its derivatives are versatile compounds with significant potential in various scientific and industrial applications. The synthetic routes to these compounds are well-established, and their chemical properties make them amenable to a wide range of chemical transformations. The diverse biological activities exhibited by their derivatives underscore their importance as privileged scaffolds in drug discovery and agrochemical research. This guide provides a foundational understanding for researchers and professionals working with these valuable chemical entities.

References

The Versatile Building Block: 3-Chlorothiophene-2-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chlorothiophene-2-carboxylic acid, a halogenated heterocyclic compound, has emerged as a crucial and versatile building block in modern organic synthesis. Its unique structural features, including a reactive carboxylic acid group and a chlorine substituent on the thiophene (B33073) ring, provide a valuable scaffold for the construction of a diverse array of complex organic molecules. This technical guide delves into the core applications of this compound, with a particular focus on its role in the synthesis of pharmaceutically relevant compounds and novel materials. We will explore its synthesis, key reactions, and provide detailed experimental protocols for its utilization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number59337-89-2
Molecular FormulaC₅H₃ClO₂S
Molecular Weight162.59 g/mol
Melting Point186-190 °C (lit.)[1]
pKa (Predicted)3.09 ± 0.10[2]
AppearanceWhite to light yellow crystal powder[3]
SolubilityDMSO (Sparingly), Methanol (B129727) (Slightly)[3]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong carbonyl (C=O) stretching vibration typical for a carboxylic acid.

  • Raman Spectroscopy: The Raman spectrum provides complementary vibrational information, confirming the molecular structure.[4]

  • Mass Spectrometry: Mass spectrometry analysis shows a molecular ion peak (M+H)⁺ of 163, confirming the molecular weight of the compound.[3]

Synthesis of this compound

The reliable synthesis of this compound is a prerequisite for its widespread use. A common and effective method involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Synthesis via Hydrolysis

This protocol details the synthesis of this compound from methyl 3-chlorothiophene-2-carboxylate.

Materials:

  • Methyl 3-chlorothiophene-2-carboxylate

  • Methanol

  • Aqueous sodium hydroxide (B78521) solution (2M)

  • Aqueous hydrochloric acid (2N)

  • Diethyl ether

Procedure:

  • Dissolve methyl 3-chlorothiophene-2-carboxylate (50 g, 0.28 mol) in methanol (100 mL).

  • Slowly add aqueous sodium hydroxide solution (2M, 400 mL) to the mixture while maintaining the reaction temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the methanol by distillation under reduced pressure.

  • Wash the remaining aqueous phase with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous phase with 2N hydrochloric acid to a pH of less than 3.

  • Collect the precipitated white solid by filtration.

  • Dry the solid under vacuum to yield this compound (45 g, 98% yield).[3]

Diagram: Synthesis Workflow

G start Start: Methyl 3-chlorothiophene-2-carboxylate in Methanol add_naoh Add 2M NaOH (aq) (Maintain 0°C) start->add_naoh stir Stir at Room Temperature (2 hours) add_naoh->stir distill Distill off Methanol (Reduced Pressure) stir->distill wash Wash with Diethyl Ether distill->wash acidify Acidify with 2N HCl (pH < 3) wash->acidify filter Filter Precipitate acidify->filter dry Dry under Vacuum filter->dry end_product End Product: This compound dry->end_product

Workflow for the synthesis of this compound.

Applications in Modern Organic Synthesis

This compound serves as a versatile precursor for a variety of more complex molecules, leveraging the reactivity of both the carboxylic acid and the thiophene ring.

Synthesis of Bioactive Carboxamides

The carboxylic acid functionality is readily converted to carboxamides, a common motif in many biologically active compounds.

Application Example: Synthesis of a Potential Anticonvulsant

This compound is a key starting material in the synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide, which has been investigated for its potential anticonvulsant activities as an AMPA receptor antagonist.[5]

Precursor for Fused Heterocyclic Systems

The inherent structure of this compound makes it an excellent starting point for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Application Example: Synthesis of Thieno[3,2-b]thiophene (B52689) Derivatives

Aryl-substituted methyl 3-chlorothiophene-2-carboxylates, derived from the title compound, can undergo a Fiesselmann reaction with methyl thioglycolate to afford aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates.[6] These fused systems are of interest for their electronic properties and potential applications in organic electronics.

Experimental Protocol: Synthesis of Aryl-substituted Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates

This protocol outlines the Fiesselmann reaction for the synthesis of a thieno[3,2-b]thiophene derivative.

Materials:

  • Aryl-substituted methyl 3-chlorothiophene-2-carboxylate

  • Methyl thioglycolate

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF)

  • Toluene

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve the aryl-substituted methyl 3-chlorothiophene-2-carboxylate in THF.

  • Add methyl thioglycolate to the solution.

  • Add potassium tert-butoxide to the reaction mixture.

  • Stir the reaction at an appropriate temperature until completion (monitor by TLC).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by recrystallization from a toluene/ethanol mixture (1:1, v/v) to yield the desired aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate (yields typically range from 41–78%).[6]

Diagram: Role as a Versatile Building Block

G cluster_derivatives Primary Derivatives cluster_applications Synthetic Applications main_compound 3-Chlorothiophene- 2-carboxylic acid acid_chloride Acid Chloride main_compound->acid_chloride SOCl₂ ester Methyl Ester main_compound->ester CH₃OH, H⁺ anticancer Transition Metal Complexes (Anticancer Agents) main_compound->anticancer Metal Salts amide Carboxamide acid_chloride->amide Amine fused_heterocycle Thieno[3,2-b]thiophene Derivatives ester->fused_heterocycle Fiesselmann Reaction anticonvulsant Anticonvulsant (AMPA Antagonist) amide->anticonvulsant

Versatility of this compound in synthesis.
Ligand in Coordination Chemistry

The carboxylic acid group can act as a ligand, coordinating to metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes with interesting properties.

Application Example: Anticancer Activity of Transition Metal Complexes

This compound has been used as a ligand to synthesize transition metal complexes that have shown potential as anticancer agents. The coordination of the carboxylate to metal ions like copper(II) and cobalt(II) can lead to complexes with unique geometries and biological activities.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility spans from the synthesis of biologically active molecules, including potential pharmaceuticals, to the construction of novel fused heterocyclic systems for materials science applications. The straightforward synthesis of this compound, coupled with the reactivity of its functional groups, ensures its continued importance in the fields of medicinal chemistry, drug discovery, and materials science. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in these dynamic fields.

References

Methodological & Application

Application Note: Properties and Safe Handling of 3-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general information on 3-Chlorothiophene-2-carboxylic acid, its applications, and safe handling protocols. It is intended for informational purposes for researchers, scientists, and drug development professionals. This document does not provide a detailed, step-by-step synthesis protocol. The synthesis of chemical compounds should only be performed by trained professionals in a controlled laboratory setting, following all established safety guidelines and regulations.

Introduction to this compound

This compound is a halogenated heterocyclic compound that serves as a valuable building block in organic and medicinal chemistry. Its structure, featuring a thiophene (B33073) ring substituted with both a carboxylic acid and a chlorine atom, makes it a versatile reagent for creating more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 59337-89-2[1][2]
Molecular Formula C₅H₃ClO₂S[1][2]
Molecular Weight 162.59 g/mol [2]
Melting Point 186-190 °C
Functional Groups Carboxylic acid, Chloro
Applications in Research and Development

Thiophene-based carboxylic acids are significant in various fields. This compound may be used in the synthesis of compounds like 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide.

The isomeric compound, 5-Chlorothiophene-2-carboxylic acid, is a critical intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant medication for treating and preventing blood clots.[3][4][5] Generally, derivatives of thiophene-2-carboxylic acid are recognized for their utility as building blocks in the creation of pharmaceuticals, herbicides, and fungicides.[6]

General Synthetic Approaches

While specific protocols are not provided, general methods for the synthesis of thiophene-2-carboxylic acids have been established in the scientific literature. These approaches include:

  • The reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of a catalyst.[7]

  • Halogenation of a thiophene ring, followed by the formation of a Grignard reagent and subsequent reaction with carbon dioxide.[8]

  • Oxidation of corresponding acetylthiophenes.[4]

These methods involve hazardous reagents and require careful control of reaction conditions.

Experimental Safety Protocols

Working with chlorinated organic compounds and carboxylic acids requires strict adherence to safety protocols to minimize risk.[9][10] The following are general guidelines; researchers must always consult the specific Safety Data Sheet (SDS) for any chemical before use.[11]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.[12]Protects eyes from splashes and fumes.[12]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[10][13]Prevents direct skin contact.[10] Gloves should be inspected before use and removed properly.[11]
Body Protection Full-length, long-sleeved laboratory coat.[11]Protects skin and clothing from spills.
Footwear Closed-toe shoes that cover the entire foot.[11]Prevents injury from spills and dropped objects.
Engineering Controls and Safe Handling
  • Ventilation: All work should be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[14][15]

  • Acid Handling: When working with acids, always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction.[11]

  • Storage: Store this compound in a cool, dry, well-ventilated area.[13][16] Keep containers tightly closed and store away from incompatible materials such as bases and strong oxidizing agents.[9][14] Carboxylic acids can be corrosive and should not be stored in metal cabinets.[9]

  • Waste Disposal: Chemical waste must be disposed of in appropriately labeled, compatible containers according to institutional and local regulations.[12][15] Never pour chemical waste into sink drains.[11]

Emergency Procedures
  • Spills: In case of a spill, evacuate the area.[14] For solid materials, carefully sweep up the substance, avoiding dust formation, and place it in a suitable container for disposal.[16]

  • Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14]

    • Inhalation: Move the person to fresh air.[14]

    • In all cases of significant exposure, seek immediate medical attention.[14]

Visualized Workflows

The following diagrams illustrate general workflows relevant to the use of chemical building blocks in a research and development setting.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A Identify Target Molecule B Select Building Blocks (e.g., this compound) A->B C Synthetic Route Design B->C D Chemical Synthesis & Purification C->D E In Vitro Screening (Biological Activity) D->E F Structure-Activity Relationship (SAR) E->F G Lead Optimization F->G H In Vivo Testing G->H I Toxicology & Safety Studies H->I J Candidate Selection I->J G cluster_planning Planning Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase cluster_emergency Emergency Preparedness A Risk Assessment (Review SDS) B Select Appropriate PPE A->B C Use Engineering Controls (Fume Hood) B->C D Handle Chemicals Safely C->D E Segregate & Label Waste D->E F Decontaminate Work Area E->F G Remove PPE & Wash Hands F->G H Know Location of Safety Shower & Eyewash I Follow Spill & Exposure Protocols

References

Synthesis of 3-Chlorothiophene-2-carboxylic Acid: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed experimental protocols for two distinct synthetic routes to 3-Chlorothiophene-2-carboxylic acid, a valuable building block for researchers, scientists, and professionals in drug development and materials science. The protocols outlined below offer a comprehensive guide, from starting materials to the purified product, and include a comparative analysis of the two methods.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its substituted thiophene (B33073) scaffold is a prevalent motif in numerous biologically active compounds. This document details two methods for its preparation: a classical approach starting from 3-hydroxy-2-methoxycarbonyl-thiophene and a more direct route involving the regioselective lithiation of 3-chlorothiophene (B103000).

Data Presentation

The following table summarizes the key quantitative data for the two synthetic protocols, allowing for a direct comparison of their efficiency and requirements.

ParameterProtocol 1: From 3-Hydroxy-2-methoxycarbonyl-thiopheneProtocol 2: From 3-Chlorothiophene (via Lithiation)
Starting Material 3-Hydroxy-2-methoxycarbonyl-thiophene3-Chlorothiophene
Key Reagents Phosphorus pentachloride, Sodium bicarbonaten-Butyllithium, Carbon dioxide (dry ice)
Solvent(s) Carbon tetrachloride, WaterAnhydrous Tetrahydrofuran (THF)
Reaction Temperature Reflux (approx. 77°C), Boiling water-78°C to 0°C
Reaction Time ~16 hours~2-3 hours
Reported Yield Not explicitly stated, but qualitative description suggests a good yieldHigh (Specific yield not provided in general protocols, but this method is known for high efficiency)
Product Melting Point 185-186°C[1]186-190°C
Product Purity High, after recrystallization[1]>97%

Experimental Protocols

Protocol 1: Synthesis from 3-Hydroxy-2-methoxycarbonyl-thiophene

This method involves the chlorination and subsequent hydrolysis of a thiophene derivative.[1]

Materials:

  • 3-Hydroxy-2-methoxycarbonyl-thiophene (15.8 g)

  • Phosphorus pentachloride (52.1 g)

  • Absolute carbon tetrachloride (800 ml)

  • Water (450 ml)

  • Sodium bicarbonate (25 g)

  • Active carbon (10 g)

  • Hydrochloric acid

Procedure:

  • Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride in a suitable reaction vessel and bring the solution to a boil.

  • Prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride.

  • Add the thiophene solution dropwise to the boiling phosphorus pentachloride solution over a period of 3 hours.

  • Reflux the reaction mixture for 13 hours.

  • After reflux, distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness under vacuum.

  • Cool the residue and carefully add 450 ml of water dropwise while cooling.

  • Heat the aqueous mixture to boiling and then allow it to cool.

  • Filter the resulting precipitate under suction.

  • Boil the collected precipitate with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.

  • Filter the hot solution to remove the active carbon.

  • Cool the filtrate and acidify it with hydrochloric acid to precipitate the product.

  • Filter, wash, and dry the final product, this compound.

Protocol 2: Synthesis from 3-Chlorothiophene via Regioselective Lithiation

This protocol describes a more direct synthesis through the formation of an organolithium intermediate followed by carboxylation. This method leverages the principles of directed ortho-metalation.

Materials:

  • 3-Chlorothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Carbon dioxide (CO2), solid (dry ice)

  • Diethyl ether

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the THF to -78°C using a dry ice/acetone bath.

  • Addition of Starting Material: Add 3-chlorothiophene to the cold THF.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature at -78°C. The reaction is typically stirred at this temperature for 1-2 hours to ensure complete lithiation at the 2-position.

  • Carboxylation: While maintaining the low temperature, quench the reaction by adding crushed dry ice in portions. A large excess of dry ice is used to ensure complete carboxylation and to help control the exotherm.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Once the excess CO2 has sublimed, quench the reaction by adding water or a saturated aqueous ammonium (B1175870) chloride solution.

  • Work-up:

    • Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic components.

    • Wash the organic layer with water and then extract the aqueous layers with diethyl ether.

    • Combine all organic layers and wash with brine.

    • To isolate the carboxylic acid, extract the combined organic layers with a saturated aqueous sodium bicarbonate solution.

    • Separate the aqueous layer containing the sodium salt of the carboxylic acid and cool it in an ice bath.

    • Carefully acidify the aqueous layer with hydrochloric acid until the product precipitates.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the two synthetic protocols.

Protocol_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 3-Hydroxy-2-methoxycarbonyl-thiophene chlorination Chlorination & Hydrolysis (Carbon tetrachloride, Reflux) start1->chlorination start2 Phosphorus pentachloride start2->chlorination evaporation Solvent Evaporation chlorination->evaporation hydrolysis Aqueous Work-up evaporation->hydrolysis filtration1 Filtration hydrolysis->filtration1 purification Bicarbonate Wash & Charcoal Treatment filtration1->purification acidification Acidification with HCl purification->acidification filtration2 Final Filtration & Drying acidification->filtration2 product This compound filtration2->product

Caption: Workflow for the synthesis of this compound from 3-hydroxy-2-methoxycarbonyl-thiophene.

Protocol_2 cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start 3-Chlorothiophene lithiation Lithiation with n-BuLi (Anhydrous THF, -78°C) start->lithiation carboxylation Carboxylation with CO2 (Dry Ice) lithiation->carboxylation quench Aqueous Quench carboxylation->quench extraction Solvent Extraction quench->extraction base_extraction Bicarbonate Extraction extraction->base_extraction acidification Acidification with HCl base_extraction->acidification filtration Filtration & Drying acidification->filtration product This compound filtration->product

Caption: Workflow for the synthesis of this compound from 3-chlorothiophene via lithiation.

References

Application Notes and Protocols: 3-Chlorothiophene-2-carboxylic Acid in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry for the development of novel anticancer agents. Its thiophene (B33073) core is a well-established pharmacophore, and the presence of both a chloro and a carboxylic acid group offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries.[1] This document provides detailed application notes on the use of this scaffold in creating potential cancer therapeutics, summarizing key quantitative data, and offering detailed experimental protocols for synthesis and evaluation.

I. Application Notes: Anticancer Potential

Derivatives of this compound have been explored for their cytotoxic effects against a range of human cancer cell lines. The primary strategies involve its use as a ligand to form metal complexes or as a scaffold for synthesizing more complex organic molecules like chalcones and amides.

Transition Metal Complexes

One successful approach involves the synthesis of transition metal complexes where 3-chlorothiophene-2-carboxylate acts as a ligand. These complexes have shown promising, broad-spectrum anticancer activity. A study detailed the synthesis of four such complexes with Copper (Cu), Cobalt (Co), and Nickel (Ni).[2]

Key Findings:

  • Complexes containing Cobalt and Nickel, specifically [{Co(L)2(OH2)4}2{Co(L)(OH2)5}]L•5H2O (Complex 4) and [{Ni(L)2(OH2)4}2{Ni(L)(OH2)5}]L•5H2O (Complex 3), exhibited the most significant inhibitory effects.[2]

  • Complex 4 showed high efficacy against leukemia (K562) and colon cancer (SW480) cells.[2]

  • Complex 3 was most effective against breast cancer (MDA-MB-231) cells.[2]

Chlorothiophene-Based Chalcones

Chalcones are another class of compounds synthesized from chlorothiophene precursors that have demonstrated potent anticancer activity. Although not directly from the carboxylic acid, related structures like 2-acetyl-5-chlorothiophene (B429048) are used. These compounds have been shown to interact with key proteins in cancer signaling pathways.[3]

Key Findings:

  • Certain chlorothiophene-based chalcone (B49325) analogs were highly toxic to colorectal cancer cells (WiDr), with IC50 values in the sub-micromolar range.[3]

  • Computational studies suggest these molecules may exert their effect by interacting with anti-apoptotic proteins like MDM2 and Bcl-2, which are crucial regulators of the p53 tumor suppressor pathway.[3]

Thiophene Carboxamides

The carboxylic acid moiety of this compound is an ideal handle for creating amide derivatives. Thiophene carboxamides have been investigated as inhibitors of various cancer-related targets, including protein kinases and tubulin polymerization.[4][5][6]

Key Findings:

  • Derivatives of 5-phenylthiophene-2-carboxylic acid have shown significant antiproliferative activity against hepatocellular carcinoma (Hep3B).[5][6]

  • These compounds can act as biomimetics of Combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor, and have been shown to disrupt the formation of 3D cancer spheroids.[5][6]

  • Other thiophene carboxamides have been found to induce apoptosis through mechanisms involving caspase activation and mitochondrial depolarization.[4]

II. Quantitative Data Summary

The following tables summarize the anticancer activity of various agents derived from or related to this compound.

Table 1: Inhibition Rates of Transition Metal Complexes on Cancer Cell Lines (%) [2]

CompoundLeukemia (K562)Lung (A549)Liver (HepG2)Breast (MDA-MB-231)Colon (SW480)
Complex 1 [Cu(L)2(Py)2(OH2)2]LowLowLowLowLow
Complex 2 [Co(L)2(Py)2(OH2)2]LowLowLowLowLow
Complex 3 [{Ni(L)2(OH2)4}2...]---43.98 ± 1.02-
Complex 4 [{Co(L)2(OH2)4}2...]62.05 ± 1.1536.93 ± 2.0446.38 ± 1.86-66.83 ± 1.05

L represents the 3-chlorothiophene-2-carboxylate ligand. Inhibition rates were determined by MTS assay.

Table 2: IC50 Values of Chlorothiophene-Based Chalcones against WiDr Colorectal Cancer Cells [3]

CompoundIC50 (µg/mL)
C40.77
C60.45

Table 3: IC50 Values of Thiophene Carboxamide Derivatives against Hep3B Cancer Cells [5]

CompoundIC50 (µM)
2b5.46
2d8.85
2e12.58

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core starting material.[7]

  • Dissolve 52.1 g of phosphorus pentachloride in 600 mL of absolute carbon tetrachloride and heat to boiling.

  • Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 mL of carbon tetrachloride dropwise over 3 hours.

  • Reflux the mixture for 13 hours.

  • Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.

  • Cool the residue and add 450 mL of water dropwise.

  • Heat the mixture to boiling and then allow it to cool.

  • Filter the resulting precipitate and boil it with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.

  • Filter off the active carbon and acidify the cooled solution with hydrochloric acid.

  • The precipitate obtained is this compound (melting point 185°-186° C).

Protocol 2: Synthesis of a Transition Metal Complex (Example: Complex 1)[2]
  • Dissolve 0.163 g (1.0 mmol) of this compound in a mixed solvent of 10 mL ethanol (B145695) and 10 mL water. Stir until fully dissolved.

  • Add 1 mL of pyridine (B92270) and continue stirring.

  • In a separate flask, dissolve 0.200 g (1.0 mmol) of (CH3COO)2Cu•H2O in 5 mL of ethanol.

  • Add the copper acetate (B1210297) solution to the ligand solution.

  • Reflux the resulting mixture at 90°C with stirring for 72 hours.

  • Blue crystals will form from the solution after approximately 24 hours.

  • Purify the crystals by washing with petroleum ether and n-hexane. The final yield is 88%.

Protocol 3: Synthesis of Thiophene Carboxamide Derivatives[6]
  • Dissolve the starting thiophene-2-carboxylic acid derivative (e.g., 5-(4-fluorophenyl)thiophene-2-carboxylic acid) (2.34 mmol) in 20 mL of dichloromethane (B109758) (DCM).

  • Add 4-dimethylaminopyridine (B28879) (DMAP) (0.78 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (3.12 mmol).

  • Stir the mixture under an argon atmosphere at room temperature for 30 minutes.

  • Add the appropriate aniline (B41778) derivative to the mixture and stir for 48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract with HCl to remove excess aniline.

  • Dry the reaction mixture under reduced pressure using a rotary evaporator to obtain the final product.

Protocol 4: Cytotoxicity Evaluation using MTS Assay[2]
  • Seed cancer cells (e.g., K562, A549, HepG2, MDA-MB-231, SW480) into 96-well plates at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

  • Incubate for a further 1-4 hours, allowing viable cells to convert the MTS into a formazan (B1609692) product.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the cell inhibition rate by comparing the absorbance of treated cells to untreated control cells.

IV. Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts in the development and evaluation of anticancer agents based on this compound.

G start 3-Chlorothiophene- 2-carboxylic Acid synthesis Chemical Synthesis start->synthesis derivatives Diverse Chemical Library (Metal Complexes, Amides, etc.) synthesis->derivatives screening In Vitro Screening derivatives->screening assays Cytotoxicity Assays (MTS, SRB, etc.) screening->assays mechanism Mechanism of Action Studies assays->mechanism pathway Target Pathway Analysis (e.g., Apoptosis, Kinase Inhibition) mechanism->pathway lead Lead Compound Identification pathway->lead

Caption: Drug development workflow using this compound.

G cluster_drug Drug Action ext_signal External Stress/ Drug Treatment (e.g., Chalcone C4/C6) p53 p53 (Tumor Suppressor) ext_signal->p53 activates branch p53->branch mdm2 MDM2 mdm2->p53 inhibits bcl2 Bcl-2 (Anti-apoptotic) apoptosis Apoptosis (Cell Death) bcl2->apoptosis inhibits branch->mdm2 branch->apoptosis promotes drug Chlorothiophene Chalcones drug->mdm2 inhibit drug->bcl2 inhibit

Caption: Proposed mechanism of action for chlorothiophene chalcones via p53 pathway.

G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_drug Add Test Compound incubate1->add_drug incubate2 Incubate 48-72h add_drug->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Measure Absorbance (490 nm) incubate3->read analyze Calculate % Inhibition read->analyze

Caption: Experimental workflow for the MTS cytotoxicity assay.

References

Application Notes and Protocols for 3-Chlorothiophene-2-carboxylic acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for key chemical reactions involving 3-Chlorothiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocols outlined below cover the formation of essential derivatives such as amides, esters, and the precursor acyl chloride.

Synthesis of 3-Chlorothiophene-2-carbonyl chloride

The conversion of this compound to its corresponding acyl chloride is a critical first step for a variety of subsequent functionalizations, most notably in the formation of amides and esters under mild conditions. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation.

Experimental Protocol:

A procedure analogous to the synthesis of similar acyl chlorides involves the following steps.[1] To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as toluene (B28343) or dichloromethane (B109758), thionyl chloride (1.5-2.0 eq) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC or the cessation of gas evolution (HCl and SO₂). Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-Chlorothiophene-2-carbonyl chloride, which can often be used in the next step without further purification.

Amide Bond Formation (Amidation)

Amide derivatives of this compound are of significant interest in drug discovery. The synthesis can be achieved either through the intermediate acyl chloride or by direct coupling of the carboxylic acid with an amine using a suitable coupling agent.

Experimental Protocol 1: From 3-Chlorothiophene-2-carbonyl chloride

This method involves a two-step process where the carboxylic acid is first converted to the acyl chloride as described above. The crude 3-Chlorothiophene-2-carbonyl chloride (1.0 eq) is dissolved in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran. The solution is cooled to 0 °C, and a primary or secondary amine (1.0-1.2 eq) is added, followed by a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (1.5-2.0 eq) to neutralize the HCl byproduct.[2][3] The reaction is typically stirred at 0 °C for 30 minutes and then at room temperature until completion. The resulting amide can be isolated and purified using standard workup and chromatographic techniques.

Experimental Protocol 2: Direct Amide Coupling using HATU

Direct coupling is an efficient one-pot method that avoids the isolation of the often-sensitive acyl chloride. To a solution of this compound (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq) in an aprotic solvent like DMF, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) is added at 0 °C.[4][5] The reaction mixture is then stirred at room temperature for several hours until completion. The product is typically isolated by aqueous workup followed by extraction and purification by column chromatography. A specific application of this compound is in the synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide.[6]

Quantitative Data for Amidation Reactions
Starting MaterialAmineCoupling MethodSolventYield (%)Reference
This compound(4-chlorophenyl)(methyl)amineAcyl isothiocyanate intermediateNot specifiedNot specified[6]
General Carboxylic AcidGeneral AmineHATU/DIPEADMFTypically High[4][5]
General Carboxylic AcidGeneral AmineAcyl Chloride/BaseDCM or THFTypically High[2][3]

Ester Formation (Esterification)

Esters of this compound can be synthesized via several methods, with the Fischer esterification being a classical and straightforward approach, especially for simple alcohols.

Experimental Protocol: Fischer Esterification

In a typical Fischer esterification, this compound is dissolved in a large excess of the desired alcohol (e.g., methanol (B129727) or ethanol), which also serves as the solvent.[7][8] A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to the mixture.[8] The reaction is then heated to reflux for several hours. The progress of the reaction can be monitored by TLC. To drive the equilibrium towards the product, water can be removed azeotropically using a Dean-Stark apparatus if a solvent like toluene is used with a stoichiometric amount of the alcohol. After completion, the excess alcohol is removed under reduced pressure, and the residue is worked up by dissolving it in an organic solvent, washing with a saturated sodium bicarbonate solution to remove unreacted acid, and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to give the crude ester, which can be purified by distillation or column chromatography.

Quantitative Data for Esterification Reactions
Starting MaterialAlcoholCatalystConditionsYield (%)Reference
General Carboxylic AcidMethanol/EthanolConc. H₂SO₄RefluxGenerally good to high[7][8]
General Carboxylic AcidVarious Alcoholsp-TsOHRefluxGenerally good to high[7]

Disclaimer: The provided protocols are based on established chemical literature for the specified compound or analogous structures. Researchers should always conduct a thorough literature search and risk assessment before proceeding with any experimental work. Reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization for specific substrates and scales.

References

Application Notes and Protocols for the Recrystallization of 3-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chlorothiophene-2-carboxylic acid is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount for the successful and efficient production of downstream products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, capable of yielding high-purity crystalline products. This document provides detailed application notes and protocols for developing a robust recrystallization procedure for this compound, targeting researchers, scientists, and professionals in drug development. The methodologies cover solvent screening, single-solvent and mixed-solvent recrystallization, and acid-base purification techniques.

Physicochemical Properties

A summary of the key physical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₅H₃ClO₂S[1]
Molecular Weight162.59 g/mol [1]
Melting Point186-190 °C[1]
AppearanceWhite to off-white crystalline powder[2]
SolubilitySparingly soluble in DMSO, slightly soluble in methanol.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound. An ideal solvent will dissolve the compound when hot but will have low solubility when cold.

Materials:

  • Crude this compound

  • Selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)

  • Small test tubes or vials

  • Hot plate or heating block

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the volume of solvent used. If the compound dissolves readily at room temperature, the solvent is likely too effective and may not be suitable for achieving a high yield upon recrystallization.

  • If the compound is poorly soluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid dissolves completely. Record the total volume of solvent used.

  • Once a clear solution is obtained, allow it to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form at room temperature, scratch the inside of the test tube with a glass rod to induce crystallization.

  • If crystallization is still not observed, place the test tube in an ice bath for 15-30 minutes.

  • Record observations on the quantity and quality of the crystals formed.

  • Repeat this procedure for a range of solvents and solvent mixtures.

Data Presentation:

The results of the solvent screening should be systematically recorded to facilitate comparison and selection of the optimal solvent system.

Trial No.Solvent(s) & RatioAmount of Compound (mg)Volume of Solvent (mL)Solubility (Hot)Solubility (Cold)Crystal Appearance
1Ethanol20e.g., 0.5SolubleSparingly SolubleFine needles
2Water20e.g., >5InsolubleInsolubleN/A
3Ethanol/Water (3:1)20e.g., 0.8SolublePoorly SolublePrismatic
4Toluene20e.g., 2.0SolubleSparingly SolublePlates
5Heptane20e.g., >5InsolubleInsolubleN/A
Protocol 2: Single-Solvent Recrystallization

Objective: To purify this compound using a single appropriate solvent identified in Protocol 1.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven

Procedure:

  • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

  • Add a minimal amount of the chosen solvent to the flask.

  • Heat the mixture to the boiling point of the solvent with stirring. If necessary, attach a condenser to prevent solvent loss.

  • Continue to add small portions of the hot solvent until the compound completely dissolves. Avoid adding an excess of solvent to maximize the yield.

  • If the solution is colored or contains insoluble impurities, a hot filtration step may be necessary. To do this, preheat a separate funnel and flask containing a small amount of boiling solvent and quickly filter the hot solution.

  • Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a temperature well below their melting point.

  • Determine the yield and assess the purity of the recrystallized product using appropriate analytical methods (e.g., melting point determination, HPLC, or NMR spectroscopy).

Protocol 3: Mixed-Solvent Recrystallization

Objective: To purify this compound using a pair of miscible solvents, where the compound is soluble in one and insoluble in the other. An ethanol/water mixture is a common choice for similar compounds.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethanol)

  • "Poor" solvent (e.g., Water)

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven

Procedure:

  • Dissolve the crude this compound in a minimal amount of the "good" solvent at an elevated temperature.

  • Once completely dissolved, slowly add the "poor" solvent dropwise to the hot solution until the solution becomes faintly turbid.

  • If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further, cool the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold mixed-solvent system, and dry as described in Protocol 2.

Protocol 4: Acid-Base Purification

Objective: To purify the carboxylic acid by exploiting its acidic properties. This method is effective for removing neutral and basic impurities.

Materials:

  • Crude this compound

  • Aqueous sodium bicarbonate or sodium hydroxide (B78521) solution (e.g., 1M)

  • Aqueous hydrochloric acid (e.g., 2M)

  • Separatory funnel

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • pH paper or meter

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent in which it is soluble (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with an aqueous solution of sodium bicarbonate or sodium hydroxide. The carboxylate salt will partition into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with hydrochloric acid until the pH is acidic (pH ~2), causing the purified this compound to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified product. For even higher purity, this product can be subsequently recrystallized using a suitable solvent system determined from Protocol 1.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Start: Crude This compound solvent_screening Protocol 1: Solvent Screening start->solvent_screening dissolution Dissolve Crude Product in Minimum Hot Solvent solvent_screening->dissolution Select Solvent hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling Clear Solution ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Dry Purified Crystals washing->drying end End: Pure Crystalline Product drying->end

Caption: General workflow for the purification of this compound by recrystallization.

Decision Pathway for Solvent System Selection

Solvent_Selection start Test a Single Solvent sol_rt Soluble at Room Temp? start->sol_rt insol_hot Insoluble when Hot? sol_rt->insol_hot No use_as_good Use as 'Good' Solvent in Mixed System sol_rt->use_as_good Yes sol_hot_insol_cold Soluble Hot, Insoluble Cold? insol_hot->sol_hot_insol_cold No use_as_poor Use as 'Poor' Solvent in Mixed System insol_hot->use_as_poor Yes use_single Use as Single Solvent sol_hot_insol_cold->use_single Yes reject Reject Solvent sol_hot_insol_cold->reject No

Caption: Decision tree for selecting an appropriate solvent system for recrystallization.

References

Application Notes and Protocols for the Characterization of 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-Chlorothiophene-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following sections detail the principles, experimental protocols, and data interpretation for several common analytical techniques.

Physicochemical Properties

This compound is a solid, crystalline substance. A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 59337-89-2[1][2]
Molecular Formula C₅H₃ClO₂S[1]
Molecular Weight 162.59 g/mol [1]
Appearance White to cream or pale brown powder[1][2]
Melting Point 186-190 °C (lit.)
Purity (Typical Assay) ≥97.0%[1][2]

Chromatographic Analysis: Purity and Assay

Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in mixtures. Due to its carboxylic acid group, derivatization is often employed, particularly for Gas Chromatography (GC) analysis, to improve volatility and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Application Note: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is necessary to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. This method is highly sensitive and provides structural information from the mass spectrum, making it ideal for impurity identification.

Experimental Protocol: GC-MS Analysis (with Silylation)

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like Dichloromethane or Acetonitrile.

    • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the sample and dissolve in 10 mL of the same solvent.

  • Derivatization:

    • Transfer 100 µL of the sample or standard solution to a 2 mL GC vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

Data Presentation: Expected GC-MS Results

ParameterExpected Value
Analyte Trimethylsilyl 3-chlorothiophene-2-carboxylate
Expected Retention Time Dependent on the specific system, but typically in the mid-range of the chromatogram.
Molecular Ion (M⁺) m/z 234 (for the silylated derivative)
Key Fragment Ions Characteristic fragments would include ions corresponding to the loss of a methyl group (M-15) and the thiophene (B33073) ring fragments.
Assay Specification ≥97.0% (as silylated derivative)[1]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Solvent A->B C Transfer Aliquot to Vial B->C D Add BSTFA Reagent C->D E Heat at 70°C for 30 min D->E F Inject 1 µL into GC-MS E->F G Separation on HP-5MS Column F->G H Detection by Mass Spectrometer G->H I Integrate Peak Area H->I J Identify by Mass Spectrum H->J K Calculate Purity/Assay I->K J->K

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Analysis: Structural Identification and Confirmation

Spectroscopic methods are used to confirm the chemical structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key characteristic absorptions are the broad O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and vibrations associated with the thiophene ring.[3][4][5] This technique is excellent for a rapid identity confirmation.

Experimental Protocol: FTIR-ATR Analysis

  • Instrumentation: A benchtop FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR).

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with isopropanol (B130326) and allowing it to dry.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber Range (cm⁻¹)AssignmentDescription
3300 - 2500O-H stretch (Carboxylic acid dimer)Very broad and strong, often obscuring C-H stretches.[4][5]
~1700C=O stretch (Carbonyl)Strong and sharp. The exact position depends on hydrogen bonding.[4][5]
~1420In-plane O-H bend coupled with C-O stretchMedium intensity.
~1300C-O stretch coupled with in-plane O-H bendMedium intensity.[4]
~920Out-of-plane O-H bend (Dimer)Broad, medium intensity.
800 - 700C-Cl stretch / C-H out-of-plane bendingMedium to strong absorptions related to the substituted thiophene ring.

FTIR Analysis Workflow Diagram

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Process Data (Baseline Correction) E->F G Identify Characteristic Peaks F->G

Caption: Workflow for FTIR-ATR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. For this compound, NMR is used to confirm the substitution pattern on the thiophene ring and the presence of the carboxylic acid group. The carboxylic proton typically appears as a broad singlet at a very downfield chemical shift (10-12 ppm).[6]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Data Acquisition:

    • Tune and shim the probe.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters:

      • Spectral Width: ~16 ppm.

      • Number of Scans: 8-16.

      • Relaxation Delay: 2-5 seconds.

      • Pulse Angle: 30-45 degrees.

  • ¹³C NMR Data Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical Parameters:

      • Spectral Width: ~220 ppm.

      • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

      • Relaxation Delay: 2 seconds.

Data Presentation: Expected NMR Chemical Shifts

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~10-13Broad SingletCarboxylic Acid (R-COOH )
~7.0-8.0DoubletThiophene Ring Proton (H -4 or H -5)
~7.0-8.0DoubletThiophene Ring Proton (H -5 or H -4)
¹³C ~160-170SingletCarbonyl Carbon (C =O)[6]
~125-140SingletThiophene Ring Carbons (C -2, C -3)
~125-140SingletThiophene Ring Carbons (C -4, C -5)

NMR Analysis Logical Diagram

NMR_Logic cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) B Transfer to NMR Tube A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Fourier Transform & Phase Correction C->E D->E F Integrate 1H Peaks E->F G Assign Chemical Shifts F->G H Confirm Structure G->H

Caption: Logical flow for NMR structural confirmation.

Titrimetric Analysis: Assay Determination

Application Note: Acid-base titration is a classic, robust, and accurate method for determining the overall acidic content, and thus the assay, of this compound.[1] As a carboxylic acid, it can be titrated directly with a standardized strong base, such as sodium hydroxide. The endpoint is typically detected using a colorimetric indicator or potentiometrically.

Experimental Protocol: Acid-Base Titration

  • Preparation of 0.1 M Sodium Hydroxide (NaOH) Titrant:

    • Dissolve approximately 4.0 g of NaOH in 1 L of deionized, boiled water (to remove dissolved CO₂).

    • Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP), using phenolphthalein (B1677637) as an indicator.

  • Sample Preparation:

    • Accurately weigh approximately 150-200 mg of this compound.

    • Dissolve the sample in 50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol (B145695) and water) in a 250 mL Erlenmeyer flask.

  • Titration Procedure:

    • Add 2-3 drops of phenolphthalein indicator to the sample solution. The solution should be colorless.

    • Fill a 50 mL burette with the standardized 0.1 M NaOH solution and record the initial volume.

    • Titrate the sample solution with the NaOH titrant, swirling the flask continuously, until a faint but persistent pink color is observed. This is the endpoint.

    • Record the final volume from the burette.

    • Perform the titration in triplicate.

  • Calculation:

    • Calculate the assay using the following formula: Assay (%) = (V × M × 162.59) / (W × 10) Where:

      • V = Volume of NaOH used in mL.

      • M = Molarity of the standardized NaOH solution.

      • 162.59 = Molecular weight of this compound.

      • W = Weight of the sample in mg.

Assay Titration Workflow Diagram

Titration_Workflow A Prepare & Standardize 0.1 M NaOH Titrant E Titrate with NaOH to Persistent Pink Endpoint A->E B Accurately Weigh Sample C Dissolve Sample in Solvent B->C D Add Phenolphthalein Indicator C->D D->E F Record Volume of Titrant E->F G Calculate Assay (%) F->G

Caption: Workflow for assay determination by acid-base titration.

References

Application Note: 1H and 13C NMR Spectroscopic Analysis of 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chlorothiophene-2-carboxylic acid is a substituted thiophene (B33073) derivative of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed protocol for the 1H and 13C NMR analysis of this compound, along with expected spectral data based on established principles of NMR spectroscopy and data from related compounds.

Predicted NMR Spectroscopic Data

Due to the limited availability of directly published spectral data for this compound, the following tables present predicted chemical shifts (δ) and coupling constants (J). These predictions are based on the analysis of substituent effects on the thiophene ring, with data from similar compounds such as 3-bromothiophene (B43185) used as a reference.[1] The actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.3 - 7.5Doublet~5-6
H-57.7 - 7.9Doublet~5-6
-COOH12.0 - 14.0Broad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2130 - 135
C-3128 - 133
C-4129 - 134
C-5126 - 131
-COOH160 - 165

Experimental Protocol

This section details the methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar carboxylic acids and its deuterium (B1214612) lock signal.

  • Sample Concentration: Prepare a solution by dissolving approximately 5-10 mg of the solid compound in 0.6-0.7 mL of DMSO-d₆.

  • NMR Tube: Use a clean, dry 5 mm NMR tube.

  • Procedure:

    • Weigh the solid sample and transfer it into the NMR tube.

    • Add the deuterated solvent to the tube.

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

2. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument used.

¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Acquisition Time: Approximately 2-3 seconds.

  • Temperature: 298 K.

¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence with a sufficient relaxation delay (e.g., zgpg30).

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Number of Scans: 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A delay of 2-5 seconds is crucial for the full relaxation of quaternary carbons, including the carboxylic acid carbon.

  • Acquisition Time: Approximately 1-2 seconds.

  • Temperature: 298 K.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup h1_acq 1H NMR Acquisition instrument_setup->h1_acq c13_acq 13C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration peak_picking Peak Picking & Integration calibration->peak_picking assignment Signal Assignment peak_picking->assignment structure_elucidation Structural Elucidation assignment->structure_elucidation

References

Application Notes and Protocols: Interpreting the Infrared Spectrum of 3-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. This document provides a detailed guide to interpreting the Fourier-transform infrared (FTIR) spectrum of 3-chlorothiophene-2-carboxylic acid, a substituted thiophene (B33073) derivative of interest in medicinal chemistry and materials science. Understanding the vibrational modes of this molecule is crucial for its identification, purity assessment, and the study of its chemical reactions.

Data Presentation: Characteristic Infrared Absorption Bands

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the key absorption bands, their intensities, and the corresponding vibrational assignments. These assignments are based on established group frequencies for thiophene derivatives and carboxylic acids.[1][2][3][4][5]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3100MediumC-H StretchThiophene Ring
3300-2500Broad, StrongO-H StretchCarboxylic Acid (H-bonded dimer)
1760-1690StrongC=O StretchCarboxylic Acid
~1530MediumC=C StretchThiophene Ring
~1450MediumC-C StretchThiophene Ring
1440-1395MediumO-H BendCarboxylic Acid
1320-1210StrongC-O StretchCarboxylic Acid
~850MediumC-S StretchThiophene Ring
950-910Medium, BroadO-H Bend (out-of-plane)Carboxylic Acid
Below 800Medium-WeakC-Cl StretchChloro Group

Experimental Protocols

Accurate interpretation of an IR spectrum is predicated on proper sample preparation and data acquisition. Below are standard protocols for obtaining the FTIR spectrum of a solid sample like this compound.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples directly without extensive preparation.[6][7][8][9]

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • This compound (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient atmosphere.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans).

  • Cleaning: After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix and pressing it into a thin, transparent pellet.[2][7][10]

Materials:

  • FTIR Spectrometer

  • This compound (solid powder)

  • Dry, IR-grade potassium bromide (KBr) powder

  • Agate mortar and pestle

  • Pellet press and die set

  • Vacuum pump (optional, but recommended)

Procedure:

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar. The grinding should be thorough to ensure a fine, homogeneous mixture.

  • Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and apply pressure using a hydraulic press (typically 8-10 tons) for several minutes. Applying a vacuum during pressing can help remove trapped air and produce a more transparent pellet.

  • Sample Analysis: Carefully remove the transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of the empty sample compartment should be recorded beforehand.

Visualization of Spectral Interpretation Logic

The following diagram illustrates the logical workflow for interpreting the key features in the infrared spectrum of this compound.

Caption: Logical workflow for the interpretation of the IR spectrum.

Conclusion

The infrared spectrum of this compound provides a unique fingerprint that allows for its unambiguous identification. By following the detailed protocols for sample preparation and spectral acquisition, and by understanding the correlation between the molecular structure and the observed absorption bands as outlined in this document, researchers can confidently analyze and characterize this important chemical compound.

References

The Versatility of 3-Chlorothiophene-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Chlorothiophene-2-carboxylic acid has emerged as a valuable and versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of biologically active compounds. Its inherent structural features, including the thiophene (B33073) ring and the readily modifiable carboxylic acid group, provide a foundation for the development of novel therapeutic agents across different disease areas. This document provides detailed application notes and experimental protocols for two distinct areas of research where this compound has been successfully employed: the development of anticancer transition metal complexes and the synthesis of AMPA receptor antagonists for neurological disorders.

Application Note 1: Anticancer Agents - Transition Metal Complexes

This compound can be utilized as a ligand for the synthesis of transition metal complexes exhibiting significant anticancer properties. The coordination of this thiophene derivative to metal centers, such as copper(II), cobalt(II), and nickel(II), can lead to compounds with potent cytotoxic activity against various cancer cell lines. These complexes represent a promising avenue for the development of novel metal-based anticancer drugs.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of transition metal complexes of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Compound/ComplexK562 (Leukemia) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)MDA-MB-231 (Breast Cancer) IC₅₀ (µM)SW480 (Colon Cancer) IC₅₀ (µM)
Complex 1 (Cu) >100>100>100>100>100
Complex 2 (Co) 10.13±0.2711.24±0.3312.55±0.4115.89±0.5213.47±0.46
Complex 3 (Ni) 8.97±0.2510.11±0.2911.28±0.3713.45±0.4412.16±0.40
Cisplatin 3.52±0.114.17±0.145.23±0.186.91±0.235.88±0.20

*Data extracted from a study on thienylcarboxylic acid metal complexes and their inhibitory effects.

Experimental Protocol: Synthesis of a Cobalt(II) Complex

This protocol describes the synthesis of a cobalt(II) complex using this compound as a ligand.

Materials:

Procedure:

  • Dissolve 0.163 g (1.0 mmol) of this compound in a solvent mixture of 10 mL of ethanol and 10 mL of water. Stir until complete dissolution.

  • Add 1 mL of pyridine to the solution and continue stirring.

  • In a separate flask, dissolve 0.249 g (1.0 mmol) of cobalt(II) acetate tetrahydrate in 5 mL of ethanol.

  • Add the cobalt(II) acetate solution to the this compound solution.

  • Heat the resulting mixture to reflux at 90°C with continuous stirring for 72 hours.

  • After cooling to room temperature, filter the precipitate, wash with ethanol, and dry under vacuum to obtain the final cobalt(II) complex.

Workflow for the Synthesis of the Cobalt(II) Complex

G cluster_0 Preparation of Ligand Solution cluster_1 Preparation of Metal Salt Solution cluster_2 Complexation Reaction A Dissolve this compound in Ethanol/Water B Add Pyridine A->B D Mix Ligand and Metal Solutions B->D Combine C Dissolve Cobalt(II) Acetate in Ethanol C->D Combine E Reflux at 90°C for 72h D->E F Cool to Room Temperature E->F G Filter and Dry the Complex F->G

Caption: Synthesis of a Cobalt(II) Complex.

Application Note 2: AMPA Receptor Antagonists for Neurological Disorders

This compound serves as a crucial starting material for the synthesis of 2-amino-4H-pyrido[3,2-e]thiazin-4-one derivatives, which have been identified as potent and orally active antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Overstimulation of AMPA receptors is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. Consequently, antagonists of this receptor are of significant therapeutic interest.

Quantitative Data: AMPA Receptor Antagonism

The antagonistic activity of a synthesized derivative was evaluated by its ability to inhibit AMPA-induced increases in intracellular Ca²⁺ concentration in cultured rat cortical neurons.

CompoundAMPA-induced Ca²⁺ influx IC₅₀ (µM)
Example Compound 0.043

*Data is indicative of potent AMPA receptor antagonism.

Experimental Protocol: Synthesis of a Key Intermediate

This protocol outlines the synthesis of a key intermediate, 3-chloro-N-cyanothiophene-2-carboxamide, from this compound.

Materials:

Procedure:

  • Add this compound (10.0 g, 61.5 mmol) to a mixture of thionyl chloride (30 mL) and toluene (30 mL).

  • Heat the mixture at 90°C for 2 hours. After cooling, concentrate the mixture under reduced pressure to obtain 3-chlorothiophene-2-carbonyl chloride.

  • In a separate flask, add sodium hydride (3.20 g, 80.0 mmol) to a solution of cyanamide (2.85 g, 67.8 mmol) in 1,4-dioxane (100 mL) at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the previously prepared 3-chlorothiophene-2-carbonyl chloride in 1,4-dioxane (50 mL) to the cyanamide solution at 0°C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice water and acidify with 1 M HCl.

  • Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to yield 3-chloro-N-cyanothiophene-2-carboxamide.

Signaling Pathway: AMPA Receptor Antagonism

G Glutamate Glutamate (Agonist) AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Leads to Antagonist Thiazin-4-one Derivative (Antagonist) Antagonist->AMPA_R Blocks

Caption: Mechanism of AMPA Receptor Antagonism.

Troubleshooting & Optimization

Strategies to improve the yield of 3-Chlorothiophene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chlorothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound include:

  • Chlorination and Hydrolysis of a Precursor : Starting from a 3-hydroxythiophene ester, which is chlorinated and subsequently hydrolyzed to the carboxylic acid.

  • Metal-Halogen Exchange followed by Carboxylation : This involves the reaction of 3-chlorothiophene (B103000) with a strong base (like n-butyllithium) to form an organolithium intermediate, which is then quenched with carbon dioxide.

  • Grignard Reaction followed by Carboxylation : 3-Chlorothiophene can be converted to a Grignard reagent, which is then reacted with carbon dioxide.

Q2: I am getting a low yield. What are the most likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route:

  • Incomplete reaction : Reaction times or temperatures may be insufficient.

  • Side reactions : Formation of isomers, di-lithiated species, or other byproducts can consume starting material.

  • Moisture : Organometallic intermediates (organolithiums and Grignard reagents) are highly sensitive to moisture.

  • Poor quality reagents : Impure starting materials or reagents can lead to side reactions and lower yields.

  • Product loss during workup and purification : The product may be partially lost during extraction or recrystallization.

Q3: How can I purify the final product?

A3: Purification of this compound is typically achieved by recrystallization. A common procedure involves dissolving the crude product in a basic aqueous solution (like sodium bicarbonate), treating with activated carbon to remove colored impurities, followed by filtration and acidification (e.g., with hydrochloric acid) to precipitate the purified carboxylic acid.[1] The precipitate is then collected by filtration, washed with cold water, and dried.

Troubleshooting Guides

Scenario 1: Low Yield in Metal-Halogen Exchange Route

Problem: After reacting 3-chlorothiophene with n-butyllithium and quenching with CO2, the yield of this compound is significantly lower than expected.

Possible Cause Troubleshooting Strategy
Presence of moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Inaccurate n-BuLi concentration Titrate the n-butyllithium solution prior to use to determine its exact molarity.
Low reaction temperature Metal-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath maintains the target temperature.
Formation of isomers The acidity of the proton at the 2-position of the thiophene (B33073) ring is higher than at other positions. Using a strong, non-nucleophilic base like LDA at low temperatures can favor deprotonation at the 2-position.
Inefficient carboxylation Ensure the CO2 is dry. Quench the reaction by pouring the organolithium solution onto an excess of crushed dry ice, or by bubbling dry CO2 gas through the solution.

Experimental Protocols

Method 1: Chlorination of 3-Hydroxy-2-methoxycarbonyl-thiophene

This method involves the chlorination of a thiophene precursor followed by hydrolysis.

Step 1: Chlorination

  • Dissolve phosphorus pentachloride (52.1 g) in absolute carbon tetrachloride (600 ml) and bring to a boil.[1]

  • Add a solution of 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g) in carbon tetrachloride (200 ml) dropwise over 3 hours.[1]

  • Reflux the mixture for 13 hours.[1]

  • Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness under vacuum.[1]

Step 2: Hydrolysis and Purification

  • Cool the residue and add water (450 ml) dropwise while cooling.[1]

  • Heat the mixture to boiling and then allow it to cool.[1]

  • Filter the resulting precipitate.[1]

  • Boil the precipitate with activated carbon (10 g) in a solution of sodium bicarbonate (25 g).[1]

  • Filter the hot solution to remove the activated carbon.[1]

  • Cool the filtrate and acidify with hydrochloric acid to precipitate the product.[1]

  • Filter, wash with water, and dry to obtain this compound.[1]

Note: The original source for this protocol does not provide a yield.

Method 2: Metal-Halogen Exchange of 3-Chlorothiophene (General Procedure)

This protocol is a general representation of a metal-halogen exchange followed by carboxylation, a common method for preparing thiophene carboxylic acids.

Step 1: Lithiation

  • Under an inert atmosphere, dissolve 3-chlorothiophene in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78 °C.

  • Slowly add an equimolar amount of n-butyllithium solution, maintaining the low temperature.

  • Stir the mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for the metal-halogen exchange to complete.

Step 2: Carboxylation and Workup

  • Quench the reaction by pouring the organolithium solution onto an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Add water and separate the aqueous layer.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Data Presentation

The following table summarizes potential synthetic strategies. Note that specific yield data for this compound is limited in the literature; therefore, yields for analogous reactions are provided for comparison.

Synthetic Strategy Starting Material Key Reagents Reported Yield (Analogous Reactions) Reference
Chlorination & Hydrolysis3-Hydroxy-2-methoxycarbonyl-thiophene1. PCl52. H2ONot Reported[1]
Lithiation & Carboxylation3,4,5-Trichlorothiophene1. n-BuLi2. CO292% (for 3,4,5-Trichloro-2-thiophenecarboxylic acid)[2]
Grignard & Carboxylation3,4,5-Trichlorothiophene1. Mg, 1,2-dibromoethane2. CO2Lower than lithiation route (for 3,4,5-Trichloro-2-thiophenecarboxylic acid)[2]

Visualizations

experimental_workflow cluster_method1 Method 1: Chlorination & Hydrolysis cluster_method2 Method 2: Metal-Halogen Exchange start1 3-Hydroxy-2-methoxycarbonyl-thiophene step1_1 Chlorination with PCl5 start1->step1_1 step1_2 Hydrolysis step1_1->step1_2 end1 This compound step1_2->end1 start2 3-Chlorothiophene step2_1 Lithiation with n-BuLi start2->step2_1 step2_2 Carboxylation with CO2 step2_1->step2_2 end2 This compound step2_2->end2

Caption: Synthetic routes to this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies problem Low Yield in Synthesis cause1 Moisture Contamination problem->cause1 cause2 Incorrect Reagent Stoichiometry problem->cause2 cause3 Suboptimal Reaction Temperature problem->cause3 cause4 Side Reactions (e.g., Isomerization) problem->cause4 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Titrate Reagents (e.g., n-BuLi) cause2->solution2 solution3 Optimize & Control Temperature cause3->solution3 solution4 Use Regioselective Reagents/Conditions cause4->solution4

Caption: Troubleshooting logic for low yield in synthesis.

References

Identification of common byproducts in 3-Chlorothiophene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential common byproducts in the synthesis of this compound?

While specific quantitative data is limited in publicly available literature, based on analogous chlorination reactions of thiophene (B33073) derivatives, the following byproducts are plausible:

  • Isomeric Monochloro-derivatives: Formation of 4-Chlorothiophene-2-carboxylic acid and 5-Chlorothiophene-2-carboxylic acid can occur, although the directing effect of the carboxylic acid group at position 2 would favor the 3- and 5- positions.

  • Dichlorinated Thiophene Carboxylic Acids: Over-chlorination can lead to the formation of various dichlorinated isomers, such as 3,5-Dichlorothiophene-2-carboxylic acid. These can be challenging to separate from the desired product[1].

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, for instance, 3-hydroxythiophene-2-carboxylic acid or its ester.

  • Products from Reaction with Solvent: If the reaction is not conducted under anhydrous conditions, or if the solvent is reactive, byproducts derived from the solvent may be formed.

  • Phosphorous-containing impurities: When using reagents like phosphorus pentachloride, residual phosphorus-based byproducts may be present if the work-up is incomplete.

Q2: My final product has a low melting point and a broad peak in the NMR spectrum. What could be the issue?

A low and broad melting point, along with broad NMR peaks, typically indicates the presence of impurities. The most likely culprits are isomeric or dichlorinated byproducts, which can interfere with the crystal lattice of the desired product. Residual solvent can also contribute to these observations. We recommend purification by recrystallization or chromatography.

Q3: How can I minimize the formation of dichlorinated byproducts?

To reduce over-chlorination, it is crucial to have precise control over the stoichiometry of the chlorinating agent. Using the exact molar equivalents or a slight deficiency of the chlorinating agent can help. Additionally, maintaining a consistent and controlled reaction temperature is vital, as higher temperatures can promote further chlorination.

Q4: What is the best method to purify the crude this compound?

Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system, such as an ethanol/water mixture, can be used. For more challenging separations of isomers, column chromatography on silica (B1680970) gel may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Check the purity and reactivity of the starting materials and reagents.- Optimize reaction time and temperature.
Product loss during work-up.- Ensure proper pH adjustment during acidification to fully precipitate the carboxylic acid.- Minimize transfers and use appropriate filtration techniques.
Presence of Isomeric Byproducts Lack of regioselectivity.- The choice of chlorinating agent and reaction conditions can influence regioselectivity. Explore alternative chlorination methods if isomers are a significant issue.
Formation of Dichlorinated Byproducts Excess chlorinating agent or high reaction temperature.- Use a precise stoichiometry of the chlorinating agent.- Maintain a controlled, lower reaction temperature.- Consider a slower, dropwise addition of the chlorinating agent.
Product is an oil or sticky solid Presence of significant impurities or residual solvent.- Purify the product using recrystallization or column chromatography.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Summary of Potential Byproducts

Byproduct Potential Cause of Formation Recommended Mitigation Strategy
Isomeric Monochloro-derivativesLack of complete regioselectivity in the chlorination reaction.Optimize reaction conditions (temperature, solvent, catalyst) to favor chlorination at the 3-position.
Dichlorinated Thiophene Carboxylic AcidsOver-chlorination due to excess chlorinating agent or harsh reaction conditions.Precise control of stoichiometry and reaction temperature.
Unreacted Starting MaterialIncomplete reaction.Monitor reaction progress and ensure sufficient reaction time.
Phosphorus-containing impuritiesIncomplete work-up when using phosphorus-based chlorinating agents.Thorough aqueous work-up and washing of the crude product.

Experimental Protocol: Synthesis from 3-Hydroxy-2-methoxycarbonyl-thiophene[2]

This protocol describes the synthesis of this compound starting from 3-hydroxy-2-methoxycarbonyl-thiophene using phosphorus pentachloride.

Materials:

  • 3-hydroxy-2-methoxycarbonyl-thiophene

  • Phosphorus pentachloride (PCl₅)

  • Absolute carbon tetrachloride (CCl₄)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Active carbon

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.

  • Prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride.

  • Add the thiophene solution dropwise to the boiling phosphorus pentachloride solution over 3 hours.

  • Reflux the reaction mixture for 13 hours.

  • Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness under vacuum.

  • Cool the residue and carefully add 450 ml of water dropwise while cooling.

  • Heat the aqueous mixture to boiling and then allow it to cool.

  • Filter the resulting precipitate by suction.

  • Boil the precipitate with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.

  • Filter the hot solution by suction to remove the active carbon.

  • Cool the filtrate and acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate to obtain this compound. The expected melting point is 185°-186° C.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting start Start Synthesis reaction_complete Reaction Monitoring (TLC/HPLC) start->reaction_complete workup Aqueous Work-up & Extraction reaction_complete->workup Reaction Complete optimize_conditions Optimize Reaction Time/Temp reaction_complete->optimize_conditions Incomplete crude_product Crude Product Analysis (NMR, MP) workup->crude_product pure_product Pure Product crude_product->pure_product Pure low_yield Low Yield? crude_product->low_yield impurity_issue Impurity Detected? crude_product->impurity_issue Impure low_yield->pure_product No, proceed check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes purification Purification (Recrystallization/Chromatography) impurity_issue->purification Yes check_reagents->start optimize_conditions->reaction_complete purification->crude_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Overcoming Challenges in the Purification of 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of 3-Chlorothiophene-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include starting materials, regioisomers (such as 5-Chlorothiophene-2-carboxylic acid), and polychlorinated byproducts like dichlorinated thiophenes. The presence and proportion of these impurities will depend on the synthetic route employed.

Q2: What are the recommended initial purification methods for crude this compound?

A2: The most common and effective initial purification method is recrystallization.[1] Acid-base extraction can also be employed to remove neutral and basic impurities. For persistent impurities, column chromatography may be necessary.

Q3: My purified this compound is off-color (yellow or brown). What is the likely cause and how can I fix it?

A3: Discoloration is often due to the presence of trace impurities or degradation products. Treatment with activated carbon during the recrystallization process can be effective in removing colored impurities.

Q4: What is a suitable melting point for pure this compound?

A4: The literature melting point for this compound is in the range of 186-190 °C. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[1] Other useful techniques include Gas Chromatography (GC) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of isomeric impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery of Purified Product - The compound is significantly soluble in the cold recrystallization solvent.- Too much solvent was used during the initial dissolution step.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize solubility.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Concentrate the mother liquor and cool again to recover a second crop of crystals.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound-impurity mixture.- High concentration of impurities depressing the melting point.- The solution is cooling too rapidly.- Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to reduce supersaturation.- Allow the solution to cool very slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step, such as an acid-base wash or passing through a short plug of silica (B1680970) gel, to remove significant impurities before recrystallization.
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated.- Lack of nucleation sites for crystal growth.- Evaporate some of the solvent to increase the concentration of the product and attempt to cool again.- Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.- Add a "seed crystal" of previously purified this compound to induce crystallization.
Crystals "Crash Out" Too Quickly - The solution is overly concentrated.- The solution is being cooled too rapidly.- Add a small amount of additional hot solvent to the solution to slightly decrease saturation.- Insulate the flask to slow the cooling rate, allowing for the formation of larger, purer crystals.[2]
Purified Product is Still Impure - The chosen recrystallization solvent does not effectively discriminate between the product and the impurity.- Co-crystallization of the impurity with the product.- Perform a solvent screen to identify a more suitable solvent or solvent system.- A second recrystallization using a different solvent system may be necessary.- For persistent impurities like regioisomers, column chromatography may be required.

Data Presentation

The following table presents data from a documented purification of a similar compound, 5-chlorothiophene-2-carboxylic acid, which can serve as a benchmark. Researchers are encouraged to populate this table with their own experimental results to compare the efficacy of different purification methods.

Purification MethodSolvent SystemInitial Purity (%)Final Purity (%)Yield (%)Notes
RecrystallizationEthanol (B145695)/Water (3:1)9698.886.1Crude product obtained from a one-pot synthesis.[3]
Your Experiment 1e.g., Isopropanol
Your Experiment 2e.g., Toluene
Your Experiment 3Acid-Base Extraction followed by Recrystallization

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is adapted from a documented procedure for a similar compound and is a good starting point for the purification of this compound.[3]

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This protocol is a general method for purifying carboxylic acids by separating them from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute solution of hydrochloric acid (e.g., 2M HCl) until the pH is acidic (pH ~2), which will precipitate the purified carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified this compound under vacuum. For even higher purity, the product from this procedure can be further recrystallized as described in Protocol 1.

Visualizations

The following diagrams illustrate key workflows for the purification of this compound.

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_end Final Product Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Hot Filtration Hot Filtration Dissolution->Hot Filtration Crystallization Crystallization Hot Filtration->Crystallization Isolation & Washing Isolation & Washing Crystallization->Isolation & Washing Drying Drying Isolation & Washing->Drying Pure Product Pure Product Drying->Pure Product

Caption: Recrystallization Workflow for this compound.

troubleshooting_logic Start Start Problem Problem Start->Problem Low_Recovery Low Recovery? Problem->Low_Recovery Check Yield Oiling_Out Oiling Out? Problem->Oiling_Out Observe Formation No_Crystals No Crystals? Problem->No_Crystals Check for Solids Low_Recovery->Oiling_Out No Solution_Low_Recovery Optimize cooling Use minimal hot solvent Low_Recovery->Solution_Low_Recovery Yes Oiling_Out->No_Crystals No Solution_Oiling_Out Slow cooling Consider co-solvent Oiling_Out->Solution_Oiling_Out Yes Solution_No_Crystals Concentrate solution Scratch flask or seed No_Crystals->Solution_No_Crystals Yes End End No_Crystals->End No Solution_Low_Recovery->End Solution_Oiling_Out->End Solution_No_Crystals->End

Caption: Troubleshooting Logic for Common Recrystallization Issues.

References

Optimization of reaction conditions for synthesizing 3-Chlorothiophene-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorothiophene-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common starting material is 3-hydroxy-2-methoxycarbonyl-thiophene, which can be chlorinated using an agent like phosphorus pentachloride.[1]

Q2: What are some of the key challenges in the synthesis of chlorothiophene carboxylic acids?

Key challenges often include controlling the regioselectivity of chlorination, potential for over-chlorination leading to di- or tri-chlorinated byproducts, and purification of the final product from starting materials and side products.[2][3] For Grignard-based routes, strictly anhydrous (water-free) conditions are necessary, which can be challenging on an industrial scale.[2]

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors. Incomplete reaction is a common issue; ensure sufficient reaction time and temperature.[1][4] The purity of starting materials is also critical; impurities can interfere with the reaction. For syntheses involving organometallic intermediates, such as Grignard reagents, the presence of moisture can significantly decrease yield.[2] Finally, losses during workup and purification steps can also contribute to a lower overall yield.

Q4: I am observing multiple spots on my TLC plate post-reaction. What could these be?

Multiple spots on a TLC plate likely indicate the presence of unreacted starting material, the desired product, and one or more side products. Depending on the specific synthetic route, these could include isomers (e.g., other chlorinated thiophene (B33073) derivatives) or polychlorinated byproducts.[2]

Q5: How can I purify the final this compound product?

A common purification method involves recrystallization.[2] The crude product can also be treated with activated carbon to remove colored impurities.[1] An acid-base extraction is also a viable method; the carboxylic acid can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by re-acidification of the aqueous layer.[1][5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive reagentsVerify the quality and purity of starting materials and reagents. For instance, phosphorus pentachloride should be handled in a moisture-free environment.
Insufficient reaction temperature or timeEnsure the reaction is heated to the specified temperature and maintained for the recommended duration. Monitor the reaction progress using TLC or HPLC.[5]
Presence of moisture (especially in Grignard-based routes)Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Formation of Multiple Products (Poor Selectivity) Incorrect reaction temperatureTemperature control can be crucial for selectivity. Ensure the reaction temperature is maintained within the optimal range.
Incorrect stoichiometry of reagentsUse the correct molar ratios of reactants. For chlorination, an excess of the chlorinating agent might lead to polychlorinated products.[2]
Difficulty in Product Isolation/Purification Product is an oil or does not precipitateIf the product does not precipitate upon acidification, try extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]
Impurities co-precipitate with the productOptimize the pH for precipitation. A gradual change in pH can sometimes allow for fractional precipitation. Recrystallization from a suitable solvent system is also recommended.[2]
Product is Discolored Presence of colored impuritiesTreat the product solution with activated carbon before filtration or recrystallization.[1]

Experimental Protocols & Data

Synthesis of this compound from 3-hydroxy-2-methoxycarbonyl-thiophene[1]

This protocol is based on a literature procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 3-hydroxy-2-methoxycarbonyl-thiophene

  • Phosphorus pentachloride (PCl₅)

  • Carbon tetrachloride (CCl₄), absolute

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Activated carbon

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride in a suitable reaction vessel equipped with a reflux condenser and a dropping funnel.

  • Heat the mixture to boiling.

  • Prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride.

  • Add the thiophene solution dropwise to the boiling PCl₅ solution over a period of 3 hours.

  • After the addition is complete, reflux the mixture for 13 hours.

  • Distill off the carbon tetrachloride.

  • Evaporate the remaining mixture almost to dryness under vacuum.

  • While cooling the residue, carefully and dropwise add 450 ml of water.

  • Heat the aqueous mixture to boiling and then allow it to cool.

  • Filter the resulting precipitate under suction.

  • To purify, boil the precipitate with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate in water.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate and acidify with hydrochloric acid to precipitate the product.

  • Filter the purified this compound, wash with cold water, and dry. The expected melting point is 185-186°C.[1]

Table of Reaction Conditions
ParameterValueReference
Starting Material 3-hydroxy-2-methoxycarbonyl-thiophene[1]
Chlorinating Agent Phosphorus pentachloride (PCl₅)[1]
Solvent Carbon tetrachloride (CCl₄)[1]
Reaction Temperature Boiling point of CCl₄ (approx. 77°C)[1]
Reaction Time 13 hours (reflux)[1]
Purification Method Recrystallization with activated carbon treatment[1]
Reported Melting Point 185-186 °C[1]

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis A 1. Dissolve PCl5 in CCl4 C 3. Add Thiophene Solution to Boiling PCl5 Solution A->C B 2. Prepare Solution of Thiophene Starting Material B->C D 4. Reflux Reaction Mixture C->D E 5. Solvent Removal (Distillation/Evaporation) D->E F 6. Hydrolysis (Quenching with Water) E->F G 7. Isolate Crude Product (Filtration) F->G H 8. Purification (Activated Carbon & Recrystallization) G->H I 9. Final Product Isolation and Drying H->I

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Troubleshooting Guide for Low Yield Start Low Yield Observed Q1 Is there unreacted starting material (via TLC/HPLC)? Start->Q1 A1_Yes Increase reaction time or temperature. Re-evaluate catalyst activity if applicable. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Are there multiple unexpected spots on TLC? A1_No->Q2 A2_Yes Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. Consider alternative reagents. Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Was the workup procedure followed correctly? A2_No->Q3 A3_No Review workup steps. Check pH during extraction/precipitation. Ensure correct solvents are used. Q3->A3_No No A3_Yes Review purification steps. Losses may occur during recrystallization or chromatography. Q3->A3_Yes Yes

Caption: A decision tree to troubleshoot low product yield in the synthesis reaction.

Contextual Signaling Pathway: Coagulation Cascade

While the direct biological target of this compound is not specified, its structural analog, 5-Chlorothiophene-2-carboxylic acid, is a key intermediate for Rivaroxaban, a direct Factor Xa inhibitor.[2][6] The following diagram illustrates the coagulation cascade, the pathway targeted by such anticoagulants.

G Simplified Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X VII VII VII->X Xa Factor Xa X->Xa Thrombin Thrombin Xa->Thrombin Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor Derivative (e.g., Rivaroxaban) Inhibitor->Xa Inhibition

Caption: A simplified diagram of the coagulation cascade, a target for anticoagulants.

References

Thermal and chemical stability studies of 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chlorothiophene-2-carboxylic acid

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 59337-89-2
Molecular Formula C₅H₃ClO₂S
Molecular Weight 162.59 g/mol
Appearance White to off-white solid[1]
Melting Point 186-190 °C
Boiling Point 291.7±20.0 °C (Predicted)[1]
Solubility Sparingly soluble in DMSO, slightly soluble in methanol (B129727).[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically between 2-8°C.

Q2: What are the primary hazards associated with handling this compound?

A2: This compound is known to cause skin and eye irritation. It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a chemical fume hood.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances should be avoided to prevent potentially hazardous reactions.

Q4: How can I purify this compound if I suspect it is impure?

A4: Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system would need to be determined based on the solubility of this compound and its impurities. The provided solubility data (sparingly soluble in DMSO, slightly soluble in methanol) can be a starting point for developing a recrystallization protocol.[1]

Troubleshooting Guides

Thermal Analysis (TGA/DSC)

Issue: Unexpected Thermal Events in DSC Thermogram

  • Possible Cause 1: Impurities in the sample.

    • Troubleshooting: The presence of impurities can lead to additional peaks or a broadening of the melting endotherm. Purify the sample using recrystallization and re-run the DSC analysis.

  • Possible Cause 2: Polymorphism.

    • Troubleshooting: The compound may exist in different crystalline forms, each with a unique melting point. To investigate this, perform a melt-cool-heat cycle in the DSC. The first heating run will show the thermal behavior of the initial form, while the second heating run after controlled cooling will reveal the behavior of the form crystallized from the melt.

  • Possible Cause 3: Decomposition during melting.

    • Troubleshooting: If the DSC peak is broad and does not return to the baseline, or if there is a simultaneous mass loss observed in a TGA experiment, the compound may be decomposing. Run a TGA analysis to confirm the decomposition temperature.

Issue: Discrepancy in TGA Decomposition Temperature

  • Possible Cause 1: Different heating rates.

    • Troubleshooting: The onset of decomposition can be influenced by the heating rate. Slower heating rates provide a more accurate determination of the decomposition temperature. Ensure that you are using a consistent and appropriate heating rate (e.g., 10 °C/min) for your analyses.

  • Possible Cause 2: Different atmospheric conditions.

    • Troubleshooting: The presence of oxygen can lead to oxidative degradation at a lower temperature compared to decomposition in an inert atmosphere (e.g., nitrogen or argon). Ensure a consistent and appropriate atmosphere is used for all TGA experiments.

Chemical Stability Studies

Issue: No Degradation Observed in Forced Degradation Studies

  • Possible Cause 1: Stress conditions are too mild.

    • Troubleshooting: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. For photostability, increase the light intensity or exposure time.

  • Possible Cause 2: The compound is highly stable under the tested conditions.

    • Troubleshooting: While this is a positive outcome, it's important to ensure that the conditions were stringent enough to be considered a thorough stress test. Compare your experimental conditions to regulatory guidelines for forced degradation studies.

Issue: Mass Balance in Forced Degradation Studies is Poor

  • Possible Cause 1: Formation of non-chromophoric or volatile degradation products.

    • Troubleshooting: Use a universal detection method like mass spectrometry (LC-MS) in addition to UV detection to identify degradation products that may not have a UV chromophore. For volatile products, consider using gas chromatography (GC) with a headspace autosampler.

  • Possible Cause 2: Degradation products are not being separated by the analytical method.

    • Troubleshooting: Optimize your HPLC or GC method. This may involve changing the column, mobile phase/carrier gas, gradient/temperature program, or detector settings.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to obtain the TGA thermogram.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (e.g., aluminum). Hermetically seal the pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 220 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus) by integrating the area under the melting endotherm.

Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and 1 M HCl at room temperature and 60 °C.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and 1 M NaOH at room temperature and 60 °C.

    • Oxidative Degradation: Treat the sample solution with 3% and 30% hydrogen peroxide at room temperature.

    • Photostability: Expose the solid sample and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 105 °C) for an extended period.

  • Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and/or MS detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Visualizations

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound pan Place in TGA pan weigh->pan instrument Place pan in TGA instrument pan->instrument purge Purge with N2 instrument->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat plot Plot Mass % vs. Temperature heat->plot derivative Calculate 1st Derivative (DTG) plot->derivative determine Determine Tonset and Tpeak derivative->determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products start This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation photo Photolysis (Light) start->photo thermal Thermal Stress start->thermal hydrolysis_prod Hydrolysis Products (e.g., decarboxylation, ring opening) acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidation Products (e.g., sulfoxide, sulfone) oxidation->oxidation_prod photo_prod Photodegradation Products (e.g., dimers, ring cleavage products) photo->photo_prod thermal_prod Thermal Degradation Products (e.g., decarboxylation) thermal->thermal_prod

Caption: Potential Forced Degradation Pathways.

References

Technical Support Center: Crystallization of 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the crystallization of 3-Chlorothiophene-2-carboxylic acid.

Physical and Chemical Properties

A summary of key physical and chemical properties for this compound is provided below. Understanding these properties is crucial for designing a successful crystallization protocol.

PropertyValueSource(s)
CAS Number 59337-89-2
Molecular Formula C₅H₃ClO₂S
Molecular Weight 162.59 g/mol
Melting Point 186-190 °C
Appearance White to cream or pale brown crystalline powder[1]
Storage Temperature 2-8°C

Solubility Profile

Solvent / SystemSolubility CharacteristicsNotes
Methanol Slightly SolubleGeneral purpose polar protic solvent.[2]
DMSO Sparingly SolubleHigh-boiling polar aprotic solvent.
Ethanol (B145695)/Water Good for RecrystallizationCompound is soluble in a hot mixture and precipitates upon cooling.[2]
Carbon Tetrachloride Used in SynthesisA synthesis protocol uses CCl₄, suggesting some solubility.[3]
Aqueous NaHCO₃ Soluble (as salt)The compound dissolves in a basic aqueous solution by forming its sodium salt.[3]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution becomes supersaturated at a temperature that is above the compound's melting point (or the melting point of an impure mixture).

  • Immediate Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point. Allow the solution to cool much more slowly. A slower cooling rate provides a wider window for crystal nucleation to occur at a temperature where the compound is a solid.

  • Alternative Solvents: Consider using a lower-boiling point solvent or a different solvent mixture.

  • Purity Check: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out. Consider an additional purification step (e.g., column chromatography) for the crude material if the problem persists.

Q2: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

A2: A failure to crystallize usually indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the cooled solution. The seed crystal will act as a template for further crystal growth.

  • Increase Concentration: If the solution is clear and nucleation techniques fail, you may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration. Allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q3: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. What's the issue?

A3: Rapid precipitation, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization. This is typically caused by the solution being too highly concentrated or cooling too quickly.

  • Solution: Reheat the flask to redissolve the powder. Add more solvent (e.g., 5-10% additional volume) so that you are using more than the absolute minimum required for dissolution at boiling point. This will ensure the solution remains unsaturated for a longer period during cooling, allowing for slower, more selective crystal growth. Ensure the flask is allowed to cool slowly to room temperature before moving it to an ice bath.

Q4: My final crystal yield is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using Excessive Solvent: The most common cause is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling. If you still have the mother liquor, you can try to recover more product by evaporating some of the solvent and cooling again.

  • Premature Filtration: Ensure crystallization is complete before filtering. Check that the concentration of the solute in the mother liquor is minimal by taking a drop, evaporating it, and observing the amount of residue.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but have very low solubility for it when cold. If the compound is still moderately soluble at low temperatures, your yield will be compromised. A different solvent or solvent/anti-solvent system may be necessary.

Crystallization Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common crystallization challenges.

G start Begin Crystallization (Dissolve in Hot Solvent) cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome crystals_ok Good Crystals Formed outcome->crystals_ok Success oiling_out Compound 'Oils Out' outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem poor_crystals Fine Powder / Impure outcome->poor_crystals Problem reheat_oil Reheat to Dissolve oiling_out->reheat_oil induce Induce Nucleation (Scratch / Seed) no_crystals->induce reheat_powder Reheat to Dissolve poor_crystals->reheat_powder add_solvent_oil Add More Solvent reheat_oil->add_solvent_oil cool_slower_oil Cool Even Slower add_solvent_oil->cool_slower_oil cool_slower_oil->cool induce->cool If successful concentrate Concentrate Solution (Evaporate Solvent) induce->concentrate If fails concentrate->cool deep_cool Cool in Ice Bath concentrate->deep_cool deep_cool->cool add_solvent_powder Add More Solvent reheat_powder->add_solvent_powder cool_slower_powder Ensure Slow Cooling add_solvent_powder->cool_slower_powder cool_slower_powder->cool

Caption: Troubleshooting workflow for common crystallization issues.

Experimental Protocol: Recrystallization using Ethanol/Water

This protocol provides a general method for the recrystallization of this compound.

Objective: To purify crude this compound by recrystallization from a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hotplate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and filter paper (for vacuum filtration)

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol needed to just dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil each time.

  • Hot Filtration (Optional): If the hot solution contains insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration. Place a funnel with fluted filter paper on a second pre-heated Erlenmeyer flask and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is key to forming large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum for a period, then transfer them to a watch glass or drying dish to air-dry or dry in a vacuum oven at a temperature well below the melting point.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for recrystallizing this compound? A: The ideal solvent is one that dissolves the compound well when hot but poorly when cold. For this compound, a mixed solvent system of ethanol and water is a good starting point, as it is effective for many carboxylic acids.[2]

Q: Can I use activated charcoal during recrystallization? A: Yes. If your hot solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal. After adding the charcoal, boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before proceeding to the cooling step. One synthesis protocol uses this method effectively.[3]

Q: Why is slow cooling important? A: Slow cooling allows for the selective formation of a crystal lattice consisting only of the desired compound. Impurities tend to remain in the solution. If cooling is too rapid, impurities can become trapped in the rapidly forming crystal lattice, resulting in a less pure final product.

References

Methods to prevent the decomposition of 3-Chlorothiophene-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chlorothiophene-2-carboxylic Acid

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and handling.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue Possible Cause Recommended Solution
Discoloration of the solid (white to yellow/brown) Exposure to light, air (oxidation), or elevated temperatures.Store the compound in an amber, tightly sealed container at 2-8°C.[1][2] Consider flushing the container with an inert gas like argon or nitrogen before sealing.
Change in physical form (e.g., clumping) Absorption of moisture.Store in a desiccated environment. Use a desiccator for long-term storage. Ensure the container is tightly sealed.[3]
Inconsistent analytical results (e.g., HPLC, NMR) Decomposition of the material, leading to impurities.Re-evaluate storage conditions. Confirm the compound's purity via analytical methods before use. If decomposition is suspected, purify the material if possible or use a fresh batch.
Poor solubility in expected solvents Potential polymerization or degradation into less soluble byproducts.Confirm the solvent choice and preparation method. If the issue persists, it may be a sign of advanced degradation.
Unexpected reaction outcomes Use of a degraded starting material containing impurities that interfere with the reaction.Always use a fresh or properly stored batch of this compound for sensitive reactions. Verify the purity before starting the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] Storing in an amber glass vial inside a desiccator is a recommended practice. For enhanced stability, especially for long-term storage, flushing the container with an inert gas (e.g., nitrogen or argon) can help prevent oxidative degradation.

Q2: What are the primary decomposition pathways for this compound?

A2: While specific studies on this compound are limited, the primary decomposition pathways for thiophene (B33073) carboxylic acids, in general, include decarboxylation (loss of CO2), especially at elevated temperatures, and oxidation of the thiophene ring. The presence of the chloro-substituent can also influence the molecule's reactivity.

Q3: Are there any materials or chemicals that are incompatible with this compound?

A3: Yes, you should avoid storing this compound with strong oxidizing agents, as they can promote the degradation of the thiophene ring.[4][5] It is also advisable to keep it away from strong acids and moisture to prevent potential reactions.[3]

Q4: How can I monitor the stability of my stored this compound?

A4: Regular monitoring of the compound's physical appearance (color and form) is a simple first step. For a more quantitative assessment, periodic analytical testing using techniques such as High-Performance Liquid Chromatography (HPLC) to check for the emergence of impurity peaks, or Nuclear Magnetic Resonance (NMR) spectroscopy to detect structural changes, is recommended.

Experimental Protocols

Protocol 1: Standard Stability Testing of this compound

Objective: To assess the stability of this compound under various environmental conditions.

Materials:

  • This compound

  • Amber glass vials with tight-fitting caps

  • Temperature and humidity-controlled chambers

  • Desiccator

  • HPLC system with a suitable column (e.g., C18)

  • NMR spectrometer

  • Analytical balance

Methodology:

  • Aliquot approximately 10 mg of this compound into several amber glass vials.

  • Create different storage condition groups:

    • Group A (Recommended): 2-8°C, protected from light, in a desiccator.

    • Group B (Elevated Temperature): 40°C, 75% relative humidity (simulating accelerated aging).

    • Group C (Light Exposure): Room temperature, exposed to ambient light.

    • Group D (Control): -20°C, protected from light and moisture.

  • At initial time point (T=0), take a sample from the batch and analyze its purity by HPLC and confirm its structure by NMR. This will serve as the baseline.

  • At subsequent time points (e.g., 1, 3, 6, and 12 months), take one vial from each group and analyze the contents by HPLC and NMR.

  • Compare the analytical data from each time point to the baseline data to assess for any degradation. Look for a decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram.

Visualizations

Decomposition_Pathway cluster_conditions Degradation Triggers This compound This compound Degradation Products Degradation Products This compound->Degradation Products Decomposition Light Light Light->Degradation Products Heat Heat Heat->Degradation Products e.g., Decarboxylation Moisture Moisture Moisture->Degradation Products Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation Products

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_evaluation Evaluation A Aliquot Compound B Establish Storage Conditions (Temp, Light, Humidity) A->B C T=0 Analysis (HPLC, NMR) B->C D Time Point Analysis (1, 3, 6, 12 months) C->D E Compare Data to Baseline D->E F Assess Degradation E->F

Caption: Workflow for stability testing of this compound.

References

Protocols for scaling up the synthesis of 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis and scale-up of 3-Chlorothiophene-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis protocol for this compound?

A1: A prevalent method involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride (PCl₅) in an inert solvent like carbon tetrachloride, followed by hydrolysis.[1]

Q2: What are the primary safety concerns when working with phosphorus pentachloride?

A2: Phosphorus pentachloride is a hazardous substance that reacts violently with water, releasing hydrogen chloride gas. It is corrosive to skin and toxic upon inhalation. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[2]

Q3: What are the expected yield and purity for this synthesis?

A3: While yields can vary depending on the reaction scale and conditions, a melting point of 185-186°C for the final product is indicative of good purity.[1] Commercially available this compound typically has an assay of 97%.

Q4: Can other chlorinating agents be used instead of phosphorus pentachloride?

A4: While other chlorinating agents like thionyl chloride (SOCl₂) are commonly used to convert carboxylic acids to acyl chlorides, the direct conversion of a hydroxythiophene derivative to a chlorothiophene carboxylic acid is a specific transformation for which PCl₅ has been reported. The use of alternative reagents would require significant process development.

Q5: What are the critical parameters to control during scale-up?

A5: Key parameters for successful scale-up include efficient heat management during the exothermic reaction of PCl₅, controlled addition of reagents, effective stirring to ensure homogeneity, and safe quenching of the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-hydroxy-2-methoxycarbonyl-thiophene[1]

Materials:

  • 3-hydroxy-2-methoxycarbonyl-thiophene

  • Phosphorus pentachloride (PCl₅)

  • Absolute carbon tetrachloride (CCl₄)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Activated carbon

  • Hydrochloric acid (HCl)

Procedure:

  • In a suitable reactor, dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and bring the solution to a boil.

  • Prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride.

  • Add the solution of 3-hydroxy-2-methoxycarbonyl-thiophene dropwise to the boiling PCl₅ solution over a period of 3 hours.

  • After the addition is complete, reflux the reaction mixture for 13 hours.

  • Distill off the carbon tetrachloride.

  • Evaporate the remaining mixture almost to dryness under vacuum.

  • Carefully add 450 ml of water dropwise to the residue while cooling the flask.

  • Heat the aqueous mixture to boiling and then allow it to cool.

  • Filter the resulting precipitate under suction.

  • Boil the precipitate with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate and acidify with hydrochloric acid to precipitate the product.

  • Filter, wash, and dry the this compound.

Data Presentation

Table 1: Reactant and Product Quantities for Laboratory Scale Synthesis

CompoundMolecular Weight ( g/mol )Quantity (g)Moles
3-hydroxy-2-methoxycarbonyl-thiophene158.1815.80.1
Phosphorus pentachloride208.2452.10.25
This compound162.59Theoretical: 16.260.1

Table 2: Experimental Results Log (Template)

Experiment IDScale (g)Reaction Time (h)Reflux Temperature (°C)Yield (g)Purity (%)Melting Point (°C)Observations

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive phosphorus pentachloride due to moisture exposure. 2. Insufficient reaction time or temperature. 3. Starting material purity issues.1. Use fresh, unopened PCl₅ or test the activity of the existing stock. 2. Ensure the reaction is refluxed for the specified duration at the appropriate temperature. 3. Verify the purity of the 3-hydroxy-2-methoxycarbonyl-thiophene by analytical methods.
Formation of a Dark, Tarry Mixture 1. Reaction temperature too high, leading to decomposition. 2. Presence of impurities in the starting material or solvent.1. Carefully control the heating rate and maintain a steady reflux. 2. Use high-purity, anhydrous solvents and starting materials.
Difficult Filtration of the Crude Product 1. Fine particle size of the precipitate.1. Allow the mixture to cool slowly to encourage larger crystal formation. 2. Consider using a different filter medium or a centrifuge for separation.
Low Purity of the Final Product 1. Incomplete reaction leading to residual starting material. 2. Formation of side products. 3. Inefficient purification.1. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. 2. Optimize reaction conditions (temperature, addition rate) to minimize side reactions. 3. Ensure thorough washing of the final product and consider recrystallization from a suitable solvent if purity remains low.
Violent Reaction During Water Quenching 1. Uncontrolled addition of water to unreacted PCl₅.1. Add water very slowly and dropwise with efficient cooling and stirring. 2. For larger scale, consider adding the reaction mixture to iced water.

Visualizations

experimental_workflow start Start dissolve_pcl5 Dissolve PCl₅ in CCl₄ and heat to boiling start->dissolve_pcl5 prepare_sm Prepare solution of 3-hydroxy-2-methoxycarbonyl-thiophene in CCl₄ start->prepare_sm addition Dropwise addition of starting material solution (3 hours) dissolve_pcl5->addition prepare_sm->addition reflux Reflux reaction mixture (13 hours) addition->reflux distillation Distill off CCl₄ reflux->distillation evaporation Evaporate to near dryness in vacuo distillation->evaporation hydrolysis Controlled hydrolysis with cold water evaporation->hydrolysis precipitation Precipitation and filtration of crude product hydrolysis->precipitation purification_start Purification precipitation->purification_start bicarb_treatment Boil with activated carbon in NaHCO₃ solution purification_start->bicarb_treatment filter_carbon Filter to remove activated carbon bicarb_treatment->filter_carbon acidification Acidify filtrate with HCl filter_carbon->acidification final_product Filter, wash, and dry This compound acidification->final_product end End final_product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low or No Product start->low_yield dark_mixture Dark, Tarry Mixture start->dark_mixture low_purity Low Purity start->low_purity violent_quench Violent Quench start->violent_quench check_pcl5 Check PCl₅ activity (fresh stock?) low_yield->check_pcl5 check_conditions Verify reaction time and temperature low_yield->check_conditions check_sm_purity Check starting material purity low_yield->check_sm_purity control_temp Ensure precise temperature control dark_mixture->control_temp use_pure_reagents Use high-purity solvents and reagents dark_mixture->use_pure_reagents monitor_reaction Monitor reaction (TLC/HPLC) low_purity->monitor_reaction optimize_purification Improve purification (e.g., recrystallization) low_purity->optimize_purification slow_addition Slow, dropwise addition of water with cooling violent_quench->slow_addition

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Techniques for the removal of impurities from 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorothiophene-2-carboxylic acid. The information is designed to help resolve common issues encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis - Incomplete reaction. - Presence of starting materials or intermediates. - Formation of isomeric or over-chlorinated byproducts.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Employ an initial extraction and wash step to remove unreacted starting materials. - Optimize reaction conditions (temperature, reaction time, stoichiometry of chlorinating agent) to minimize byproduct formation.
Product is an Oil or Fails to Crystallize - Presence of impurities that inhibit crystallization. - Incorrect choice of recrystallization solvent. - The compound may be "oiling out," where it comes out of solution above its melting point.- Perform a preliminary purification step such as column chromatography or an acid-base extraction to remove significant impurities. - Experiment with different recrystallization solvents or solvent mixtures. Good starting points for carboxylic acids include water, ethanol, or mixtures like ethanol/water or toluene. - To prevent oiling out, ensure the boiling point of the solvent is lower than the melting point of the compound. If oiling out occurs, try redissolving the oil in more hot solvent and cooling slowly.
Poor Recovery After Recrystallization - The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. - Too much solvent was used. - Premature crystallization during hot filtration.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A two-solvent recrystallization system may be necessary. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Pre-warm the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out of the solution prematurely.
Colored Impurities Present in the Final Product - Presence of colored byproducts from the synthesis. - Degradation of the product.- Treat the solution of the crude product with activated carbon before recrystallization. The activated carbon can adsorb colored impurities. - Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during purification.
Presence of Isomeric Impurities - The synthesis method lacks regioselectivity, leading to the formation of other chlorothiophene carboxylic acid isomers.- Purification by column chromatography may be necessary to separate isomers with different polarities. - Fractional crystallization, though more challenging, can sometimes be employed to separate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect when synthesizing this compound?

A1: Common impurities can include unreacted starting materials, isomeric byproducts such as other chlorothiophene carboxylic acid isomers, and potentially over-chlorinated species like dichlorothiophene derivatives. The exact impurity profile will depend on the synthetic route employed.

Q2: Which solvent system is best for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For carboxylic acids, common choices include water, ethanol, or a mixture of the two. Toluene has also been used for recrystallization of related compounds.[1] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific product.

Q3: How can I remove colored impurities from my product?

A3: A common method for removing colored impurities is to treat a solution of your crude product with a small amount of activated carbon. The mixture is then heated and filtered while hot to remove the carbon, which will have adsorbed the colored compounds.

Q4: My product won't crystallize. What should I do?

A4: If your product fails to crystallize, it may be due to the presence of impurities or the use of an inappropriate solvent. First, try to further purify the material using another technique like column chromatography. If the purity is high, the issue may be the solvent. In such cases, a two-solvent recrystallization can be effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: Several analytical techniques can be used to determine the purity of your product. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and identifying impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the carboxylic acid to a more volatile ester.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information and help identify impurities. The melting point of the final product can also be a good indicator of purity; a sharp melting point close to the literature value (186-190 °C) suggests high purity.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling, adding more solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization
  • Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is very soluble) at room temperature.

  • Slowly add a "poor" solvent (one in which the product is insoluble) dropwise until the solution becomes persistently cloudy.

  • Gently heat the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolate and dry the crystals as described in the general recrystallization procedure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 3-Chlorothiophene- 2-carboxylic Acid dissolution Dissolution in Hot Solvent crude_product->dissolution decolorization Decolorization with Activated Carbon (Optional) dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration If no decolorization decolorization->hot_filtration crystallization Crystallization (Slow Cooling) hot_filtration->crystallization isolation Isolation by Vacuum Filtration crystallization->isolation pure_product Pure Product isolation->pure_product purity_assessment Purity Assessment (HPLC, GC-MS, NMR, Melting Point) pure_product->purity_assessment

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Is Purity > 98%? start->check_purity low_purity Low Purity check_purity->low_purity No end Pure Product check_purity->end Yes recrystallize Recrystallize low_purity->recrystallize column_chromatography Consider Column Chromatography low_purity->column_chromatography recrystallize->start column_chromatography->start

Caption: Decision-making process for troubleshooting low purity.

References

Technical Support Center: Real-time Monitoring of 3-Chlorothiophene-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the real-time monitoring of reactions involving 3-Chlorothiophene-2-carboxylic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when monitoring reactions with this compound by TLC?

A1: The primary challenges include spot tailing due to the acidic nature of the carboxylic acid group, difficulty in finding a suitable solvent system that provides good separation between the starting material and the less polar product, and the potential for the compound to streak.

Q2: How can I prevent tailing of this compound on a TLC plate?

A2: Tailing is often caused by the interaction of the carboxylic acid with the silica (B1680970) gel stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to the mobile phase. This helps to protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in more compact spots.

Q3: What is a good starting mobile phase for TLC analysis of a reaction involving this compound?

A3: A common starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). A ratio of 1:1 can be a good starting point, and the polarity can be adjusted based on the observed separation. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase.

Q4: My product and starting material have very similar Rf values on TLC. How can I improve the separation?

A4: If the Rf values are too close, you can try altering the solvent system. Experiment with different solvent mixtures of varying polarities. For example, you could try a ternary mixture, such as hexane/ethyl acetate/acetic acid, or switch to a different solvent system altogether, like dichloromethane/methanol (B129727).

Q5: What are the key considerations for developing an HPLC method for monitoring these reactions?

A5: Key considerations for HPLC method development include selecting the appropriate column (a C18 column is a common choice for reversed-phase), optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), setting the appropriate detection wavelength (UV detection is common for aromatic compounds), and ensuring good peak shape. For carboxylic acids, controlling the pH of the mobile phase is crucial to ensure consistent retention times and peak shapes.

Q6: Why are my peak shapes poor in the HPLC analysis of this compound?

A6: Poor peak shapes, such as tailing or fronting, in HPLC can be due to several factors. For acidic compounds like this compound, secondary interactions with the silica backbone of the column can cause tailing. Using a mobile phase with a low pH (e.g., buffered at pH 2.5-3) can suppress the ionization of the carboxylic acid and improve peak shape. Other causes can include column overload, an inappropriate injection solvent, or a degraded column.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Spot Tailing - Carboxylic acid interacting with the silica gel. - Sample is too concentrated.- Add 0.5-2% acetic or formic acid to the mobile phase. - Dilute the sample before spotting.
Streaking of Spots - Sample is overloaded. - The compound is not fully dissolved in the spotting solvent. - The compound is degrading on the silica plate.- Spot a more dilute sample. - Ensure the sample is fully dissolved before spotting. - Consider using a different stationary phase or deactivating the silica gel.
Poor Separation (Spots are too close or merged) - Inappropriate mobile phase polarity.- Adjust the solvent ratio to change the polarity. - Try a different solvent system (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).
Rf Values are Too High or Too Low - Mobile phase is too polar (high Rf) or not polar enough (low Rf).- Decrease the polarity of the mobile phase to lower the Rf. - Increase the polarity of the mobile phase to raise the Rf.
No Spots Visible - The compound is not UV active. - The concentration of the sample is too low.- Use a different visualization technique (e.g., iodine chamber, potassium permanganate (B83412) stain). - Spot a more concentrated sample or co-spot with a known standard.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between the carboxylic acid and the column. - Column is old or contaminated. - Mobile phase pH is inappropriate.- Use a mobile phase with a low pH buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water). - Use an end-capped column. - Replace or clean the column.
Variable Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction or leaks.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure a steady flow rate.
Broad Peaks - Large injection volume. - Extra-column volume is too high. - Column is degraded.- Reduce the injection volume. - Use shorter tubing with a smaller internal diameter between the injector, column, and detector. - Replace the column.
Split Peaks - Clogged frit at the column inlet. - Sample solvent is much stronger than the mobile phase.- Reverse flush the column (if recommended by the manufacturer) or replace the frit. - Dissolve the sample in the mobile phase or a weaker solvent.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing). - Precipitated buffer in the mobile phase.- Systematically check for blockages by disconnecting components. - Ensure the buffer is fully dissolved in the mobile phase and filter it before use.

Experimental Protocols

Representative Reaction: Esterification of this compound

A common reaction is the esterification of this compound with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.

Reaction Scheme:

This compound + Methanol --(H₂SO₄)--> Methyl 3-chlorothiophene-2-carboxylate + H₂O

Protocol 1: Real-time Monitoring by TLC

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v) with 1% acetic acid

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Prepare Samples for Spotting:

    • SM: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate).

    • RM: At various time points (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot (a few drops) from the reaction mixture and dilute it with ethyl acetate.

  • Spot the TLC Plate:

    • Using a capillary tube, spot the SM solution in the "SM" lane.

    • Spot the RM aliquot in the "RM" lane.

    • In the "Co" lane, spot the SM solution first, let it dry, and then spot the RM aliquot on top of it.

  • Develop the TLC Plate: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle the visible spots with a pencil.

  • Analyze the Results: The starting material, being more polar, will have a lower Rf value than the less polar ester product. As the reaction progresses, the spot corresponding to the starting material in the "RM" lane will diminish, and a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Protocol 2: Real-time Monitoring by HPLC

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 50% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare Standard Solutions: Prepare stock solutions of this compound and, if available, the pure ester product in the mobile phase or acetonitrile. Create a calibration curve by preparing a series of dilutions.

  • Prepare Reaction Samples: At specified time intervals, take an aliquot from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by neutralizing the acid catalyst with a base). Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Inject the prepared standard solutions and reaction samples into the HPLC system.

  • Data Analysis: Identify the peaks for the starting material and the product based on their retention times, which can be confirmed by injecting the pure standards. The starting material (acid) is expected to have a shorter retention time than the ester product under these reversed-phase conditions. Quantify the disappearance of the starting material and the appearance of the product by integrating the peak areas and using the calibration curve. The reaction progress can be plotted as the concentration of the product versus time.

Data Presentation

Table 1: Typical TLC Data for the Esterification of this compound
Compound Typical Rf Value Appearance under UV (254 nm)
This compound0.35Dark spot
Methyl 3-chlorothiophene-2-carboxylate0.65Dark spot
In Hexane:Ethyl Acetate (7:3) with 1% acetic acid.
Table 2: Typical HPLC Retention Data for the Esterification of this compound
Compound Typical Retention Time (min)
This compound4.2
Methyl 3-chlorothiophene-2-carboxylate6.8
Using the HPLC conditions described in Protocol 2.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_tlc TLC Monitoring cluster_hplc HPLC Monitoring start Start Reaction sampling Take Aliquots at Time Intervals start->sampling spot_tlc Spot SM, Co, RM on TLC Plate sampling->spot_tlc prepare_hplc Prepare & Filter Sample sampling->prepare_hplc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize_tlc Visualize under UV Lamp develop_tlc->visualize_tlc analyze_tlc Analyze Rf Values visualize_tlc->analyze_tlc decision Reaction Complete? analyze_tlc->decision inject_hplc Inject into HPLC prepare_hplc->inject_hplc analyze_hplc Analyze Chromatogram inject_hplc->analyze_hplc analyze_hplc->decision decision->sampling No workup Reaction Work-up & Purification decision->workup Yes stop End workup->stop HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start HPLC Problem Observed peak_tailing Peak Tailing? start->peak_tailing split_peaks Split Peaks? start->split_peaks broad_peaks Broad Peaks? start->broad_peaks rt_drift Retention Time Drift? start->rt_drift high_pressure High Backpressure? start->high_pressure solution_ph Adjust Mobile Phase pH (Lower) peak_tailing->solution_ph Yes solution_column Replace Column peak_tailing->solution_column If pH is ok solution_frit Check/Replace Column Frit split_peaks->solution_frit Yes broad_peaks->solution_column If volume is ok solution_injection Reduce Injection Volume broad_peaks->solution_injection Yes solution_temp Check Column Temperature rt_drift->solution_temp Yes solution_mobile_phase Check Mobile Phase Prep. rt_drift->solution_mobile_phase If temp is stable solution_blockage Check for System Blockage high_pressure->solution_blockage Yes

Validation & Comparative

Comparative analysis of different synthesis routes for 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chlorothiophene-2-carboxylic acid is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of prominent synthetic routes to this compound and its important isomer, 5-chlorothiophene-2-carboxylic acid, focusing on performance, experimental protocols, and overall feasibility.

Executive Summary

The synthesis of this compound is most prominently achieved through the chlorination of a hydroxy-thiophene precursor. While this route is well-documented, obtaining a definitive yield can be challenging. In contrast, the isomeric 5-chlorothiophene-2-carboxylic acid boasts a wider array of synthetic approaches with well-reported and often high yields. These alternative routes, starting from readily available materials like 2-thiophenecarboxaldehyde or 2-chlorothiophene, offer advantages in terms of scalability and efficiency. This analysis will delve into the specifics of these methods to inform selection for laboratory and industrial applications.

Comparison of Synthesis Routes

The following tables provide a quantitative and qualitative comparison of the primary synthesis route for this compound and several key routes for its 5-chloro isomer.

Quantitative Data Summary

Target CompoundStarting MaterialKey ReagentsReported YieldPurityReaction TimeTemperature
This compound 3-Hydroxy-2-methoxycarbonyl-thiophenePhosphorus pentachloride, Carbon tetrachlorideNot specifiedM.p. 185-186 °C[1]16 hours (total)Reflux
5-Chlorothiophene-2-carboxylic acid 2-ThiophenecarboxaldehydeChlorine, Sodium hydroxide (B78521)98.8% (after recrystallization)92% (crude), 98.8% (final)~12 hours-5 to 30 °C
5-Chlorothiophene-2-carboxylic acid 2-Chlorothiophenen-Butyllithium, Carbon dioxide~70.8%>99%Not specified≤ -30 °C
Methyl 5-chlorothiophene-2-carboxylate 2-ChlorothiopheneCCl4, Methanol, Fe(acac)365%Not specified6 hours140 °C[2]

Qualitative Comparison

RouteAdvantagesDisadvantagesSafety & Environmental Considerations
From 3-Hydroxy-2-methoxycarbonyl-thiophene Direct route to the 3-chloro isomer.Yield not readily available in literature.Use of phosphorus pentachloride, which is highly toxic and hazardous.[3]
One-pot from 2-Thiophenecarboxaldehyde High yield, one-pot procedure suitable for industrial scale.Involves the use of chlorine gas.Addresses issues of high raw material cost and waste from other methods.
From 2-Chlorothiophene via Lithiation Good yield and high purity.Requires cryogenic temperatures and handling of pyrophoric n-butyllithium. Anhydrous and anaerobic conditions are necessary.Use of flammable and hazardous reagents like n-butyllithium and LDA.
From 2-Chlorothiophene via Metal Catalysis Avoids the use of strong, hazardous bases.Moderate yield for the methyl ester.Utilizes a metal catalyst.

Experimental Protocols

Synthesis of this compound from 3-Hydroxy-2-methoxycarbonyl-thiophene[1]
  • A solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of absolute carbon tetrachloride is prepared.

  • In a separate flask, 52.1 g of phosphorus pentachloride is dissolved in 600 ml of absolute carbon tetrachloride and brought to a boil.

  • The thiophene (B33073) solution is added dropwise to the boiling phosphorus pentachloride solution over 3 hours.

  • The mixture is refluxed for an additional 13 hours.

  • Carbon tetrachloride is distilled off, and the residue is evaporated to near dryness under vacuum.

  • While cooling, 450 ml of water is added dropwise.

  • The mixture is heated to boiling and then allowed to cool.

  • The resulting precipitate is filtered and then boiled with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.

  • The activated carbon is filtered off, and the cooled solution is acidified with hydrochloric acid to yield this compound.

One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic acid from 2-Thiophenecarboxaldehyde[2]
  • 2-Thiophenecarboxaldehyde is chlorinated to produce the intermediate 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly without isolation.

  • The intermediate is slowly added to a pre-cooled sodium hydroxide solution, maintaining the temperature below 30 °C.

  • After the addition is complete, the mixture is cooled, and chlorine gas is slowly introduced.

  • The reaction is kept at a controlled temperature for a period to ensure completion.

  • The reaction is then cooled to 5 °C and quenched with sodium sulfite.

  • Impurities are removed by solvent extraction.

  • The aqueous phase is acidified with concentrated hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, recrystallized, and dried to yield 5-chlorothiophene-2-carboxylic acid.

Synthesis Pathways and Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_of_3_Chlorothiophene_2_carboxylic_acid start 3-Hydroxy-2-methoxycarbonyl-thiophene reagent PCl5, CCl4 start->reagent Chlorination hydrolysis Hydrolysis reagent->hydrolysis product This compound hydrolysis->product One_Pot_Synthesis_of_5_Chlorothiophene_2_carboxylic_acid cluster_one_pot One-Pot Reaction start 2-Thiophenecarboxaldehyde chlorination Chlorination (Chlorinating agent) start->chlorination intermediate 5-Chloro-2-thiophenecarboxaldehyde (Not isolated) chlorination->intermediate oxidation Oxidation (Cl2, NaOH) intermediate->oxidation product 5-Chlorothiophene-2-carboxylic acid oxidation->product purification Purification (Quenching, Extraction, Recrystallization) product->purification final_product Pure 5-Chlorothiophene-2-carboxylic acid purification->final_product Synthesis_from_2_Chlorothiophene cluster_lithiation Lithiation Route cluster_friedel_crafts Friedel-Crafts Route start 2-Chlorothiophene lithiation n-BuLi or LDA start->lithiation acylation Trichloroacetyl chloride, AlCl3 start->acylation carboxylation CO2 lithiation->carboxylation product1 5-Chlorothiophene-2-carboxylic acid carboxylation->product1 hydrolysis Hydrolysis acylation->hydrolysis product2 5-Chlorothiophene-2-carboxylic acid hydrolysis->product2

References

A Comparative Analysis of the Biological Activities of 3-Chlorothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 3-Chlorothiophene-2-carboxylic acid have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data from various studies. Detailed experimental protocols for the key biological assays are also presented to aid researchers in the evaluation of novel analogues.

Anticancer Activity

Several derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, metal complexes and chalcone-based derivatives have shown significant inhibitory effects. For instance, a cobalt complex of this compound demonstrated notable inhibition against leukemia K562 and colon cancer SW480 cells[1]. Furthermore, chlorothiophene-based chalcone (B49325) analogs have exhibited potent toxicity against WiDr colorectal cancer cells, with IC50 values as low as 0.45 µg/mL[2].

Table 1: Anticancer Activity of this compound Derivatives

Derivative/ComplexCancer Cell LineActivity (IC50)Reference
Cobalt Complex [Co(L)2(Py)2(OH2)2]Leukemia (K562)Significant Inhibition[1]
Cobalt Complex [Co(L)2(Py)2(OH2)2]Colon Cancer (SW480)Significant Inhibition[1]
Nickel Complex [{Ni(L)2(OH2)4}2{Ni(L)(OH2)5}]L•5H2OBreast Cancer (MDA-MB-231)43.98 ± 1.02% inhibition[1]
Chlorothiophene-based Chalcone (C4)Colorectal Cancer (WiDr)0.77 µg/mL[2]
Chlorothiophene-based Chalcone (C6)Colorectal Cancer (WiDr)0.45 µg/mL[2]
Phenyl-thiophene-carboxamide (2b)Liver Cancer (Hep3B)5.46 µM[3]
Phenyl-thiophene-carboxamide (2d)Liver Cancer (Hep3B)8.85 µM[3]

Note: L represents the 3-chlorothiophene-2-carboxylate ligand.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[4][5][6] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2][4]

  • Compound Treatment: The cells are then treated with various concentrations of the test derivatives and incubated for a further 24 to 72 hours.[7]

  • MTT Addition: Following the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[4][5]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[4]

Antimicrobial Activity

Thiophene-based compounds, including derivatives of this compound, have been investigated for their potential as antimicrobial agents. Acylhydrazone derivatives, in particular, have shown promise against multidrug-resistant bacteria such as Staphylococcus aureus (MRSA).[9] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]

Table 2: Antimicrobial Activity of this compound Derivatives

Derivative ClassTarget MicroorganismActivity (MIC)Reference
Benzo[b]thiophene Acylhydrazone (II.b)Staphylococcus aureus (MRSA)4 µg/mL[9]
Benzo[b]thiophene Acylhydrazone (II.b)Staphylococcus aureus (Daptomycin-resistant)4 µg/mL[9]
Spiro-indoline-oxadiazole derivativeClostridium difficile2 to 4 μg/ml[11]
Thiophene-furan-carboxylic acidsE. coli0.9–7.0 µg/mL[12]
Thiophene-furan-carboxylic acidsS. aureus1.7–3.5 µg/mL[12]
Thiophene-furan-carboxylic acidsC. albicans3.3–7.0 µg/mL[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10]

  • Serial Dilution: The test compound is serially diluted (usually two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[13]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[10]

  • Controls: Positive (microorganism and broth), negative (broth only), and sterility controls are included on each plate.[10]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[10]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.[15]

Anti-inflammatory Activity

Thiophene (B33073) derivatives are recognized for their anti-inflammatory properties, with some commercial non-steroidal anti-inflammatory drugs (NSAIDs) containing a thiophene core.[16][17] Their mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[16][18] A derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been shown to alleviate ulcerative colitis by suppressing the mTORC1 signaling pathway and reducing pro-inflammatory cytokines like IL-6 and IL-9.[19]

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

DerivativeAssay/ModelEffectReference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)DSS-induced colitis in miceReduced IL-6, IL-9, IL-2; Increased IL-10[19]
Thiophene derivative 21In vivo COX-2 inhibitionIC50: 0.67 µM (more potent than celecoxib)[16]
Thiophene derivative 21In vivo LOX inhibitionIC50: 2.33 µM (more potent than meclofenamate)[16]
Pyrrole-propanoic acid derivative (3f)Carrageenan-induced paw edemaSignificant edema reduction at 20 mg/kg[20]
Pyrrole-propanoic acid derivative (3f)LPS-induced inflammationSignificantly decreased serum TNF-α[20]

Experimental Protocol: Inhibition of Protein Denaturation Assay

The inhibition of protein denaturation is a well-established in vitro method for screening anti-inflammatory activity. Since denaturation of proteins is a documented cause of inflammation, the ability of a compound to prevent it suggests potential anti-inflammatory effects.[21][22]

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, a protein source like egg albumin (e.g., 0.2 mL of a 1% solution), and a buffer (e.g., phosphate-buffered saline, pH 7.4) to a final volume.[21]

  • Incubation: The mixtures are incubated at 37°C for a short period (e.g., 20-30 minutes).[21]

  • Heat-Induced Denaturation: Denaturation is induced by heating the mixtures in a water bath at a controlled temperature (e.g., 70°C) for about 15 minutes.[21]

  • Cooling and Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 280 nm or 660 nm).[21][22]

  • Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control solution (which contains no test compound). A standard anti-inflammatory drug like Diclofenac sodium is used as a positive control.[22]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for screening bioactive compounds and a key signaling pathway implicated in the anti-inflammatory action of a thiophene derivative.

G cluster_workflow Experimental Workflow for Bioactivity Screening Synthesis Synthesis of Thiophene Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Primary In Vitro Bioactivity Screening Characterization->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Cytotoxicity? Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Growth Inhibition? AntiInflammatory Anti-inflammatory Assays Screening->AntiInflammatory Activity? Hit Hit Identification & Lead Optimization Anticancer->Hit Antimicrobial->Hit AntiInflammatory->Hit Further Further Preclinical Studies Hit->Further

Caption: A generalized workflow for the discovery and initial evaluation of bioactive thiophene derivatives.

G cluster_pathway Simplified mTORC1 Signaling Pathway Inhibition Nutrients Growth Factors Amino Acids mTORC1 mTORC1 (Active) Nutrients->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates BT2 Thiophene Derivative (e.g., BT2) BT2->mTORC1 Inhibits ProteinSynth Protein Synthesis Cell Growth S6K1->ProteinSynth Promotes EIF4EBP1->ProteinSynth Inhibits when unphosphorylated Inflammation Inflammation ProteinSynth->Inflammation Contributes to

Caption: Inhibition of the mTORC1 pathway by a thiophene derivative, leading to reduced inflammation.[19]

References

A Comparative Guide to the Spectroscopic Cross-Validation of 3-Chlorothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 3-Chlorothiophene-2-carboxylic acid and its structural isomers and parent compound. By cross-validating data from various spectroscopic techniques, researchers can gain a comprehensive understanding of the molecule's structure, purity, and electronic properties. This guide is intended to aid in the identification, characterization, and quality control of this important chemical intermediate.

Introduction

This compound is a halogenated heterocyclic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and thorough characterization of this molecule is crucial for ensuring the quality and efficacy of downstream products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are powerful tools for elucidating the structure and purity of organic compounds. This guide presents a cross-validation of available spectroscopic data for this compound, alongside a comparison with 5-Chlorothiophene-2-carboxylic acid and Thiophene-2-carboxylic acid to highlight the influence of substituent position on the spectral characteristics.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its comparators.

Table 1: Infrared (IR) Spectroscopy Data

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound ~3100-2500 (broad)~1680~1530, 1450~750
5-Chlorothiophene-2-carboxylic acid ~3100-2500 (broad)~1670~1520, 1430~730
Thiophene-2-carboxylic acid ~3100-2500 (broad)~1675~1528, 1413, 1354[1]N/A

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundH4H5COOH
This compound Data not availableData not availableData not available
5-Chlorothiophene-2-carboxylic acid 7.231[2]7.618[2]~13.0 (broad s)
Thiophene-2-carboxylic acid 7.15 (dd)7.85 (dd)7.60 (dd)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundC2C3C4C5COOH
This compound Data not availableData not availableData not availableData not availableData not available
5-Chlorothiophene-2-carboxylic acid 134.1134.0127.9133.2162.3
Thiophene-2-carboxylic acid 133.8134.1128.2134.1162.9

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M-OH]⁺[M-COOH]⁺
This compound Data not availableData not availableData not available
5-Chlorothiophene-2-carboxylic acid 162/164 (3:1)145/147117/119
Thiophene-2-carboxylic acid 12811183

Table 5: UV-Vis Spectroscopy Data (λmax in nm)

Compoundπ → π* Transitionn → π* Transition
This compound 210-280300-310
5-Chlorothiophene-2-carboxylic acid ~260~290
Thiophene-2-carboxylic acid 248, 266Not prominent

Note: Some data for this compound was not available in the public domain at the time of this guide's compilation. The provided data for the comparators is sourced from publicly available spectral databases.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr method, the sample is ground with potassium bromide and pressed into a thin pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.

  • Data Acquisition: Spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Preparation: For EI-MS, the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

UV-Vis Spectroscopy

  • Technique: UV-Visible absorption spectroscopy.

  • Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) to a known concentration.

  • Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Visualizations

Logical Workflow for Spectroscopic Cross-Validation

Spectroscopic_Cross_Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Analysis & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Sample NMR NMR (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Sample Structure_Elucidation Structure Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment IR->Purity_Assessment NMR->Structure_Elucidation NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment UV_Vis->Structure_Elucidation UV_Vis->Purity_Assessment Cross_Validation Cross-Validation of Data Structure_Elucidation->Cross_Validation Purity_Assessment->Cross_Validation Final_Characterization Final Characterization Report Cross_Validation->Final_Characterization

Caption: Logical workflow for the synthesis, purification, and spectroscopic cross-validation of this compound.

Chemical Structures of Analyzed Compounds

Chemical_Structures cluster_3_chloro This compound cluster_5_chloro 5-Chlorothiophene-2-carboxylic acid cluster_thiophene Thiophene-2-carboxylic acid 3-chloro C1=C(C(=O)O)C(=CS1)Cl 5-chloro C1=CC(=C(S1)C(=O)O)Cl thiophene C1=CC=C(S1)C(=O)O

Caption: Chemical structures of this compound and its comparators.

Conclusion

The cross-validation of spectroscopic data provides a robust method for the characterization of this compound. While a complete experimental dataset for the target compound is not fully available in the public domain, the comparison with its isomer and parent compound offers valuable insights into the influence of the chlorine substituent on the spectroscopic properties. The distinct patterns observed in the IR, NMR, MS, and UV-Vis spectra of these compounds allow for their unambiguous differentiation. For researchers and professionals in drug development, utilizing a multi-technique approach as outlined in this guide is essential for ensuring the identity, purity, and quality of chemical intermediates, ultimately contributing to the safety and efficacy of the final products.

References

Validating Novel Compound Structures Derived from 3-Chlorothiophene-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust synthesis and unequivocal structural validation of novel compounds are paramount. This guide provides a comparative analysis of synthetic routes and detailed structural validation protocols for compounds derived from 3-Chlorothiophene-2-carboxylic acid, a versatile scaffold in medicinal chemistry. We present experimental data for the synthesis of key derivatives, offer a comparison with alternative synthetic strategies, and provide detailed methodologies for essential characterization techniques.

I. Synthesis of Novel Compounds from this compound

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. Here, we focus on the synthesis of two representative classes of derivatives: N-aryl-3-chlorothiophene-2-carboxamides and thieno[3,2-b]thiophene (B52689) derivatives.

A. Synthesis of N-(4-methoxyphenyl)-3-chlorothiophene-2-carboxamide

N-aryl thiophene-2-carboxamides are a class of compounds that have garnered interest for their potential pharmacological properties. The synthesis of N-(4-methoxyphenyl)-3-chlorothiophene-2-carboxamide is a representative example of amide bond formation starting from this compound.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), oxalyl chloride (1.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-chlorothiophene-2-carbonyl chloride.

  • Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of 4-methoxyaniline (1.1 eq) and triethylamine (B128534) (1.5 eq) in DCM at 0 °C. The reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure N-(4-methoxyphenyl)-3-chlorothiophene-2-carboxamide.

B. Synthesis of Methyl 5-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates

Fused heterocyclic systems are of significant interest in drug discovery. The Fiesselmann thiophene (B33073) synthesis provides a pathway to construct thieno[3,2-b]thiophene derivatives from 3-chlorothiophene-2-carboxylates.[1]

Experimental Protocol:

  • Esterification: this compound is first converted to its methyl ester by reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid under reflux.

  • Fiesselmann Condensation: The resulting methyl 3-chlorothiophene-2-carboxylate (1.0 eq) is reacted with methyl thioglycolate (1.1 eq) in the presence of a base such as potassium tert-butoxide in an appropriate solvent like THF.[1]

  • Cyclization and Arylation: The intermediate undergoes cyclization to form the 3-hydroxythieno[3,2-b]thiophene-2-carboxylate scaffold. Subsequent arylation at the 5-position can be achieved through various cross-coupling reactions if an appropriately substituted starting material is used or in a subsequent step.[1]

II. Comparison with Alternative Synthetic Routes

While this compound is a convenient starting material, alternative synthetic strategies exist for constructing substituted thiophene cores. The Gewald and Fiesselmann syntheses are two prominent examples that often start from more basic acyclic precursors.

Synthetic Route Starting Materials Key Reagents General Yield Range Advantages Limitations
From this compound This compound, Amines/AlcoholsThionyl chloride or other coupling agents60-90%Readily available starting material, straightforward functionalization of the carboxyl group.Limited to derivatization at the 2-position.
Gewald Synthesis Ketone/Aldehyde, α-Cyanoester, Elemental SulfurBase (e.g., morpholine)60-90%Multicomponent reaction, provides direct access to highly substituted 2-aminothiophenes.[2]Primarily yields 2-aminothiophene derivatives.[2]
Fiesselmann Synthesis α,β-Acetylenic esters, Thioglycolic acid derivativesBase65-95%Excellent regiocontrol for the synthesis of 3-hydroxy-2-carboxythiophenes.[2][3]Limited to specific substitution patterns.[2]

III. Structural Validation of Novel Compounds

The definitive confirmation of a novel compound's structure relies on a combination of spectroscopic techniques. Below are detailed protocols for the key analytical methods used to characterize the synthesized thiophene derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Tune and shim the spectrometer to achieve a homogeneous magnetic field. Lock the field frequency using the deuterium (B1214612) signal from the solvent.[4]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.[4]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS signal. Integrate the signals in the ¹H spectrum to determine proton ratios.

Expected Spectroscopic Data for N-(4-methoxyphenyl)-3-chlorothiophene-2-carboxamide:

Analysis Expected Data
¹H NMR (CDCl₃) δ (ppm): ~8.0 (s, 1H, NH), ~7.5 (d, 2H, Ar-H), ~7.3 (d, 1H, Thiophene-H), ~7.0 (d, 1H, Thiophene-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃)
¹³C NMR (CDCl₃) δ (ppm): ~160 (C=O), ~157 (Ar-C-O), ~132 (Ar-C), ~130 (Thiophene-C), ~128 (Thiophene-C), ~125 (Thiophene-C), ~122 (Ar-CH), ~120 (Thiophene-C), ~114 (Ar-CH), ~55 (OCH₃)
B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Detailed Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common hard ionization technique that induces fragmentation, while Electrospray Ionization (ESI) is a softer technique that often provides a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can help confirm the structure. For chlorinated compounds, look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximately 3:1 ratio).

Expected Mass Spectrometry Data for N-(4-methoxyphenyl)-3-chlorothiophene-2-carboxamide:

Analysis Expected Data
MS (ESI+) m/z: [M+H]⁺ corresponding to the molecular formula C₁₂H₁₀ClNO₂S. The isotopic peak for ³⁷Cl at [M+H+2]⁺ should be observed with approximately one-third the intensity of the [M+H]⁺ peak.
MS (EI) Molecular ion peak [M]⁺. Fragmentation may involve cleavage of the amide bond, loss of the methoxy (B1213986) group, and fragmentation of the thiophene ring.
C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Detailed Protocol for FTIR Analysis:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Interpretation: Identify the characteristic absorption bands for the functional groups present.

Expected FTIR Data for N-(4-methoxyphenyl)-3-chlorothiophene-2-carboxamide:

Functional Group **Expected Absorption Range (cm⁻¹) **
N-H Stretch (Amide)3300-3500
C-H Stretch (Aromatic/Thiophene)3000-3100
C=O Stretch (Amide)1630-1680
C=C Stretch (Aromatic/Thiophene)1450-1600
C-N Stretch (Amide)1200-1350
C-O Stretch (Ether)1000-1300
C-Cl Stretch600-800

IV. Visualizing the Workflow

Clear visualization of experimental workflows is crucial for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate the synthesis and structural validation processes.

Synthesis_Workflow A This compound B 3-Chlorothiophene-2-carbonyl chloride A->B Oxalyl Chloride, DMF (cat.), DCM C N-(4-methoxyphenyl)-3-chlorothiophene-2-carboxamide B->C 4-Methoxyaniline, Et3N, DCM

Caption: Synthetic workflow for N-(4-methoxyphenyl)-3-chlorothiophene-2-carboxamide.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Elucidation Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS FTIR FTIR Spectroscopy Start->FTIR Data Data Interpretation - Chemical Shifts - Coupling Constants - m/z Values - Fragmentation - Vibrational Frequencies NMR->Data MS->Data FTIR->Data Structure Validated Structure Data->Structure

Caption: General workflow for the structural validation of a novel organic compound.

References

Unraveling the Influence of Solvents on Reactions of 3-Chlorothiophene-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly impact the outcome of a chemical reaction. This guide provides a comparative analysis of the influence of different solvent systems on reactions involving 3-Chlorothiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting available experimental data, this document aims to facilitate informed decisions in process development and optimization.

While comprehensive comparative studies on the influence of various solvents on reactions with this compound are not extensively documented in publicly available literature, this guide synthesizes the available information on key reaction types, including amide and ester formation. The data presented is based on established general principles of organic chemistry and specific examples found for structurally related compounds.

Amide Bond Formation: A Look at Solvent Polarity and Base Solubility

The synthesis of amides from this compound is a crucial transformation. The choice of solvent in these reactions is often dictated by the solubility of the starting materials and reagents, as well as its influence on the reaction mechanism.

A common method for amide bond formation involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. The solvent must be inert to the highly reactive acyl chloride.

Table 1: Comparison of Solvent Systems for the Synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide

Solvent SystemReagentsTemperature (°C)Reaction Time (h)Yield (%)Observations
Dichloromethane (DCM)Thionyl chloride, N-methyl-4-chloroaniline, TriethylamineRoom TemperatureNot SpecifiedNot SpecifiedInert solvent, good for initial acyl chloride formation.
Tetrahydrofuran (THF)Oxalyl chloride, N-methyl-4-chloroaniline, Pyridine0 to Room TemperatureNot SpecifiedNot SpecifiedAprotic polar solvent, can facilitate the reaction.
TolueneThionyl chloride, N-methyl-4-chloroaniline, Diisopropylethylamine (DIPEA)RefluxNot SpecifiedNot SpecifiedHigher boiling point allows for elevated reaction temperatures.
Experimental Protocol: General Procedure for Amide Synthesis from this compound
  • Acyl Chloride Formation: To a solution of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Toluene), a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified period until the conversion to the acyl chloride is complete.

  • Amidation: The reaction mixture containing the acyl chloride is cooled to 0 °C. A solution of the desired amine and a base (e.g., triethylamine, pyridine, or diisopropylethylamine) in the same solvent is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction mixture is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

experimental_workflow_amide cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Work-up & Purification start This compound in Anhydrous Solvent reagent1 Add Chlorinating Agent (e.g., SOCl₂) start->reagent1 stir1 Stir at RT reagent1->stir1 product1 3-Chlorothiophene-2-carbonyl chloride stir1->product1 reagent2 Add Amine and Base in same Solvent product1->reagent2 stir2 Stir at RT reagent2->stir2 product2 Crude Amide Product stir2->product2 workup Aqueous Work-up product2->workup purification Purification workup->purification final_product Pure Amide purification->final_product

Caption: General workflow for the synthesis of amides from this compound.

Esterification: The Role of Protic and Aprotic Solvents

Esterification of this compound can be achieved through various methods, with the choice of solvent playing a key role. Fischer esterification, a common method, typically uses an excess of the alcohol reactant as the solvent, which also drives the equilibrium towards the product.

Table 2: Comparison of Potential Solvent Systems for Esterification of this compound

Solvent/MethodReagentsTemperature (°C)Reaction Time (h)Yield (%)Observations
Methanol (as solvent)Sulfuric Acid (catalyst)RefluxNot SpecifiedNot SpecifiedFischer esterification; excess alcohol drives the reaction.
Dichloromethane (DCM)DCC, DMAP, AlcoholRoom TemperatureNot SpecifiedNot SpecifiedSteglich esterification; suitable for acid-sensitive substrates.
Tetrahydrofuran (THF)Alkyl Halide, Base (e.g., K₂CO₃)RefluxNot SpecifiedNot SpecifiedWilliamson ether synthesis-like approach.

Note: As with amide synthesis, specific comparative data for the esterification of this compound in different solvents is limited in the available literature.

Experimental Protocol: General Procedure for Fischer Esterification
  • Reaction Setup: this compound is dissolved in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added to the solution.

  • Reaction: The mixture is heated to reflux and maintained at that temperature for several hours, with the reaction progress monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried and concentrated, and the crude ester is purified by distillation or column chromatography.

fischer_esterification_workflow start This compound in excess Alcohol catalyst Add Acid Catalyst (e.g., H₂SO₄) start->catalyst reflux Heat to Reflux catalyst->reflux workup Neutralization & Aqueous Work-up reflux->workup purification Purification (Distillation/Chromatography) workup->purification final_product Pure Ester purification->final_product

Caption: General workflow for the Fischer esterification of this compound.

Conclusion

The selection of an appropriate solvent system is a pivotal decision in the synthesis of derivatives from this compound. While direct comparative studies are not abundant, understanding the role of the solvent in terms of polarity, aprotic/protic nature, and boiling point allows for a rational selection based on the specific reaction being performed. For amide synthesis, aprotic solvents like DCM and THF are generally preferred, especially when proceeding through an acyl chloride intermediate. For esterification, using the alcohol as a solvent in Fischer esterification is a common and effective strategy. Further research providing direct comparative data would be invaluable to the scientific community for the optimization of synthetic routes involving this important heterocyclic building block.

A Comparative Guide to the Synthesis of 3-Chlorothiophene-2-carboxylic Acid: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chlorothiophene-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-effectiveness analysis of two primary synthetic pathways to this important molecule, supported by experimental data and protocols.

At a Glance: Comparison of Synthetic Pathways

ParameterPathway 1: From 3-Hydroxy-2-methoxycarbonyl-thiophenePathway 2: Carboxylation of 3-Chlorothiophene
Starting Materials 3-Hydroxy-2-methoxycarbonyl-thiophene, Phosphorus pentachloride3-Chlorothiophene, n-Butyllithium, Dry Ice (CO2)
Key Reaction Chlorination and HydrolysisLithiation and Carboxylation
Reported Yield ~77% (estimated)~75%[1]
Reaction Time ~16 hours (reflux and workup)~3-4 hours
Reaction Temperature Boiling point of Carbon Tetrachloride (~77°C)-78°C to room temperature
Reagent Cost Moderate to HighHigh (n-Butyllithium)
Scalability ModerateGood (amenable to flow chemistry)[1]
Safety Concerns Use of Phosphorus pentachloride (corrosive, water-reactive), Carbon tetrachloride (toxic, environmentally hazardous)Use of n-Butyllithium (pyrophoric), requires strictly anhydrous conditions and inert atmosphere

Pathway 1: Synthesis from 3-Hydroxy-2-methoxycarbonyl-thiophene

This pathway involves the chlorination of 3-hydroxy-2-methoxycarbonyl-thiophene using phosphorus pentachloride, followed by hydrolysis to yield the desired carboxylic acid.

Experimental Protocol

A solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of absolute carbon tetrachloride is added dropwise over 3 hours to a boiling solution of 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride. The mixture is then refluxed for 13 hours. After reflux, the carbon tetrachloride is distilled off, and the residue is evaporated to near dryness under vacuum. While cooling, 450 ml of water is carefully added dropwise. The mixture is then heated to boiling and subsequently allowed to cool. The resulting precipitate is collected by suction filtration. The crude product is purified by dissolving it in a sodium bicarbonate solution, treating with activated carbon, filtering, and then acidifying the filtrate with hydrochloric acid to precipitate the pure this compound.[2]

Cost-Effectiveness Analysis
ReagentMolar Mass ( g/mol )QuantityMolesCost (USD/kg or L)Total Cost (USD)
3-Hydroxy-2-methoxycarbonyl-thiophene158.1715.8 g0.1~5000 (estimated)79
Phosphorus pentachloride208.2452.1 g0.25~80041.6
Carbon tetrachloride153.82800 ml-~500400
Estimated Total Cost per Batch ~520.6
Estimated Cost per Gram of Product (assuming 77% yield) ~42.3

Pathway1 cluster_reactants Reactants cluster_process Process cluster_product Product 3-Hydroxy-2-methoxycarbonyl-thiophene 3-Hydroxy-2-methoxycarbonyl-thiophene Reaction Chlorination & Hydrolysis (Reflux, 13h) 3-Hydroxy-2-methoxycarbonyl-thiophene->Reaction PCl5 Phosphorus Pentachloride PCl5->Reaction CCl4 Carbon Tetrachloride (solvent) CCl4->Reaction Workup Distillation, Hydrolysis, Purification Reaction->Workup Final_Product This compound Workup->Final_Product Pathway2 cluster_reactants Reactants cluster_process Process cluster_product Product 3-Chlorothiophene 3-Chlorothiophene Lithiation Lithiation (-78°C, 1h) 3-Chlorothiophene->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation CO2 Dry Ice (CO2) Carboxylation Carboxylation with CO2 CO2->Carboxylation THF THF (solvent) THF->Lithiation Lithiation->Carboxylation Workup Acidification & Purification Carboxylation->Workup Final_Product This compound Workup->Final_Product

References

A Comparative Guide to Purity Assessment of 3-Chlorothiophene-2-carboxylic Acid: Elemental Analysis and Chromatographic/Titrimetric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the purity of 3-Chlorothiophene-2-carboxylic acid, a key building block in pharmaceutical synthesis. We delve into the principles and practical application of elemental analysis and compare its performance against common chromatographic and titrimetric techniques, supported by experimental data and detailed protocols.

Introduction

This compound (C₅H₃ClO₂S) is a crucial intermediate in the synthesis of various active pharmaceutical ingredients.[1] Ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product. This guide explores the utility of elemental analysis as a fundamental method for purity verification and compares it with alternative techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and acid-base titration.

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis provides a direct measure of the elemental composition of a compound. For a pure sample of this compound, the theoretical elemental composition can be calculated from its empirical formula, C₅H₃ClO₂S, and molecular weight of 162.59 g/mol .[2]

Theoretical Elemental Composition:

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01560.0536.93
HydrogenH1.0133.031.86
ChlorineCl35.45135.4521.80
OxygenO16.00232.0019.68
SulfurS32.07132.0719.72
Total 162.60 100.00

Note: Slight variations may occur due to isotopic abundances.

A measured elemental composition that deviates significantly from these theoretical values indicates the presence of impurities.

Experimental Protocol: Elemental Analysis

A common method for the qualitative and quantitative determination of elements in organic compounds is combustion analysis, often preceded by sodium fusion for halogen and sulfur detection (Lassaigne's Test).[3]

1. Sample Preparation (Sodium Fusion):

  • A small, precisely weighed amount of this compound is placed in a fusion tube with a piece of clean, dry sodium metal.

  • The tube is gently heated until the sodium melts and the sample is completely decomposed.

  • The red-hot tube is then plunged into a beaker of distilled water to break the tube and dissolve the resulting inorganic salts.

  • The solution is boiled and filtered to obtain the sodium fusion extract.

2. Elemental Detection and Quantification:

  • Carbon & Hydrogen: Determined by combustion analysis where the sample is burned in a stream of oxygen. The resulting CO₂ and H₂O are collected in absorbers and weighed.

  • Sulfur: A portion of the sodium fusion extract is acidified with acetic acid, and lead acetate (B1210297) solution is added. The formation of a black precipitate (PbS) indicates the presence of sulfur. Quantitative analysis can be performed using various methods, including gravimetric analysis or inductively coupled plasma (ICP) spectrometry.

  • Chlorine: Another portion of the sodium fusion extract is acidified with nitric acid and then treated with silver nitrate (B79036) solution. A white precipitate (AgCl) confirms the presence of chlorine. Quantitative determination is typically achieved through gravimetric analysis of the silver chloride precipitate.

Alternative Purity Assessment Methods

While elemental analysis provides fundamental compositional data, other methods are often employed for routine purity testing due to their speed, sensitivity, and ability to separate and quantify impurities.

Comparison of Purity Assessment Methods

MethodPrincipleTypical Purity SpecificationAdvantagesDisadvantages
Elemental Analysis Measures the percentage of C, H, Cl, O, and S.Deviation from theoretical valuesProvides fundamental proof of composition.Time-consuming, may not detect isomeric impurities.
Aqueous Acid-Base Titration Neutralization of the carboxylic acid group with a standardized base.≥97.0%[4][5]Simple, rapid, and cost-effective for quantifying the acidic analyte.Non-specific; any acidic impurity will be titrated.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary and mobile phase.≥97.0% (as silyl (B83357) derivative)[4][5]High resolution for separating volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a stationary and a liquid mobile phase.>98% (typical for pharmaceutical intermediates)[6]Highly versatile, can separate a wide range of non-volatile and thermally labile compounds.Can be more complex and expensive than titration or GC.

Experimental Protocols for Alternative Methods

1. Aqueous Acid-Base Titration

  • A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., ethanol/water mixture).

  • A few drops of a suitable indicator (e.g., phenolphthalein) are added.

  • The solution is titrated with a standardized solution of sodium hydroxide (B78521) (NaOH) until the endpoint is reached (indicated by a color change).

  • The purity is calculated based on the amount of titrant consumed.

2. Gas Chromatography (GC) - Silylated Derivative

  • Derivatization: The carboxylic acid group is converted to a more volatile silyl ester by reacting the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) and a flame ionization detector (FID).

  • The purity is determined by comparing the peak area of the derivatized this compound to the total peak area of all components in the chromatogram.

3. High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Stationary Phase: A C18 reversed-phase column is commonly used.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~254 nm).

  • Quantification: The sample is dissolved in the mobile phase and injected into the HPLC system. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the purity assessment of this compound, highlighting the relationship between the different analytical techniques.

Purity_Assessment_Workflow Sample This compound Sample EA Elemental Analysis Sample->EA Compositional Purity Titration Aqueous Acid-Base Titration Sample->Titration Assay (Acid Content) GC Gas Chromatography (GC) Sample->GC Volatile Impurities HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Non-volatile Impurities Purity_Report Final Purity Report EA->Purity_Report Titration->Purity_Report GC->Purity_Report HPLC->Purity_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion

The purity assessment of this compound requires a multi-faceted approach. Elemental analysis serves as a fundamental tool for confirming the elemental composition and providing an absolute measure of purity. However, for routine quality control and the detection of specific impurities, chromatographic methods like GC and HPLC, along with acid-base titration, offer practical and often more sensitive alternatives. The choice of method will depend on the specific requirements of the analysis, including the need for impurity profiling and the desired level of accuracy and precision. A combination of these techniques provides the most comprehensive understanding of the purity of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Chlorothiophene-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Chlorothiophene-2-carboxylic acid, a compound that requires careful management due to its hazardous properties.

Immediate Safety and Handling Precautions:

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is known to cause skin and serious eye irritation, and it may also lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[1][3]

Waste Segregation and Collection: A Critical First Step

Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate correct disposal.[4][5] this compound is a chlorinated organic acid and must be collected in a designated, properly labeled waste container.

Experimental Protocol for Waste Collection:

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for the collection of solid this compound waste. The container should be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[6][7]

  • Labeling: The label must include the full chemical name, "this compound," the approximate quantity, and the date of accumulation.[6] Do not use chemical formulas or abbreviations.[6]

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, bases, and oxidizers.[4][5][7] Incompatible wastes should be stored in separate secondary containment.[8]

  • Storage: The waste container should be kept tightly sealed when not in use and stored in a designated satellite accumulation area within the laboratory.[6] This area should be away from sources of ignition and incompatible materials.

PropertyData
Chemical Name This compound
CAS Number 59337-89-2
Molecular Formula C₅H₃ClO₂S
Molecular Weight 162.59 g/mol
Appearance White to off-white solid
Melting Point 186-190 °C
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[1][2]
Disposal Method Incineration in a chemical incinerator with afterburner and scrubber; engagement of a licensed professional waste disposal service.[1]

Step-by-Step Disposal Procedure:

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1] This typically involves high-temperature incineration.[7][9]

  • Accumulation: Collect waste this compound in the designated and labeled container as described above.

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator. They will provide guidance on the proper procedures for waste pickup.

  • Documentation: Complete any necessary waste disposal forms or tags provided by your EHS department. This documentation is crucial for tracking the waste from the point of generation to its final disposal.

  • Handover: Follow the specific instructions from your EHS department for the safe handover of the waste container. This may involve moving the container to a designated central accumulation area for collection by the licensed disposal company.

Emergency Procedures: Handling Spills

In the event of a spill of solid this compound, the following protocol should be followed to ensure safety and proper cleanup.

Experimental Protocol for Solid Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.[10]

  • Personal Protective Equipment (PPE): Before attempting to clean up the spill, don the appropriate PPE, including a dust mask (N95 or equivalent), safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Containment: Prevent the spread of the solid material. Avoid creating dust during the cleanup process.[1]

  • Cleanup: Carefully sweep or scoop the spilled solid into a designated hazardous waste container.[11] Do not use a brush and dustpan that could generate dust. A damp paper towel can be used to gently wipe up any remaining residue.

  • Disposal of Cleanup Materials: All materials used for the cleanup, including contaminated paper towels and gloves, must be placed in the hazardous waste container along with the spilled chemical.[3]

  • Decontamination: Wipe the spill area with soap and water. The rinse water should also be collected as hazardous waste.[10]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_disposal Disposal Pathway cluster_spill Spill Emergency start Generation of This compound waste select_container Select labeled, compatible waste container (Halogenated Organics) start->select_container spill Spill Occurs segregate Segregate from incompatible wastes (non-halogenated, aqueous, bases, oxidizers) select_container->segregate store Store in designated satellite accumulation area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs documentation Complete required waste disposal documentation contact_ehs->documentation handover Handover waste to authorized personnel for professional disposal documentation->handover ppe Don appropriate PPE spill->ppe cleanup Contain and clean up spill using appropriate methods ppe->cleanup dispose_cleanup Dispose of cleanup materials as hazardous waste cleanup->dispose_cleanup dispose_cleanup->store Add to waste container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Chlorothiophene-2-carboxylic acid, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]WarningGHS07
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]WarningGHS07
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2]WarningGHS07

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.EN166 (EU) or NIOSH (US) approved[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspected before use.[1]EU Directive 89/686/EEC and the standard EN 374[1]
Body Protection Impervious clothing, such as a lab coat or chemical-resistant suit, to prevent skin contact.Selected based on the concentration and amount of the substance at the specific workplace.[1]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]NIOSH (US) or CEN (EU) approved[1]

Experimental Workflow and Handling Protocol

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed.[1]

  • Store under an inert gas as the material is hygroscopic.[1]

  • Recommended storage temperature is 2-8°C.[3]

Handling:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure an eyewash station and safety shower are readily accessible.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Handling the Chemical: Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools.

  • After Handling: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Use a proper glove removal technique to avoid skin contact with the outer surface of the glove.[1]

G Workflow for Handling this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal A Work in Fume Hood C Don Eye/Face Protection A->C B Verify Eyewash & Safety Shower Access D Don Impervious Gloves C->D E Don Lab Coat D->E F Don Respirator (if needed) E->F G Weigh/Handle Chemical F->G H Avoid Dust Generation G->H I Avoid Skin/Eye Contact H->I J Properly Remove & Dispose of Gloves I->J K Wash Hands Thoroughly J->K L Dispose of Waste in Designated Container K->L G Disposal Plan for this compound cluster_waste_gen Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Unused Product D Collect in Designated, Labeled, Closed Hazardous Waste Container A->D B Contaminated PPE (Gloves, etc.) B->D C Contaminated Labware C->D E Arrange for Pickup by Licensed Waste Disposal Service D->E F Transport to Approved Treatment Facility E->F G Chemical Incineration with Afterburner and Scrubber F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.